4-Chloro-2-ethoxycarbonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-2-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOKFJBESYBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629634 | |
| Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-61-5 | |
| Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-ethoxycarbonylphenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxycarbonylphenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic protocols for this compound, a critical building block in modern medicinal chemistry and material science. Primarily utilized in palladium-catalyzed cross-coupling reactions, its strategic importance lies in its ability to introduce a substituted phenyl motif into complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.
Introduction and Strategic Importance
This compound is a bifunctional organoboron compound. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its versatility in forming carbon-carbon bonds.[1][2] The chloro and ethoxycarbonyl substituents on the phenyl ring provide specific electronic properties and offer sites for further synthetic elaboration, making this reagent invaluable for building libraries of complex molecules in drug discovery programs. The stability, ease of preparation, and relatively low toxicity of boronic acids contribute to their widespread use over other organometallic reagents.[1][3]
Core Synthetic Strategies: A Comparative Analysis
Two principal pathways dominate the synthesis of arylboronic acids: the modern palladium-catalyzed Miyaura borylation and the classic organometallic route involving Grignard or organolithium reagents.
-
Miyaura Borylation : This method involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] Its major advantages are its exceptional tolerance for various functional groups (including esters), mild reaction conditions, and operational simplicity.[6] This pathway avoids the highly reactive and sensitive intermediates characteristic of Grignard or organolithium chemistry.
-
Organometallic Route : This traditional approach requires the formation of a highly nucleophilic organometallic species (Grignard or organolithium) from an aryl halide. This intermediate is then "quenched" with an electrophilic boron source, such as a trialkyl borate. While effective, this method is highly sensitive to moisture and incompatible with electrophilic functional groups like esters unless protected or formed under cryogenic conditions.[7]
For the synthesis of this compound, the Miyaura borylation is the superior and recommended strategy due to the presence of the sensitive ethoxycarbonyl group.
Recommended Protocol: Palladium-Catalyzed Miyaura Borylation
This protocol proceeds in two stages: the formation of the boronic ester intermediate, followed by its hydrolysis to the final boronic acid.
Reaction Scheme
Figure 1: Two-step synthesis of this compound via Miyaura Borylation.
Mechanistic Rationale
The Miyaura borylation operates via a palladium-centered catalytic cycle.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (ethyl 2-bromo-5-chlorobenzoate), forming a Pd(II) intermediate.
-
Transmetalation : A base, typically potassium acetate (KOAc), activates the bis(pinacolato)diboron reagent.[4][6] The resulting boronate complex transfers its boryl group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[4]
-
Reductive Elimination : The final step involves the reductive elimination of the aryl boronic ester product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of a mild base like potassium acetate is crucial; it is strong enough to facilitate the catalytic cycle but not so strong as to promote premature hydrolysis of the ester or competing Suzuki coupling side reactions.[4][6]
Detailed Experimental Protocol
Step A: Synthesis of Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
-
Apparatus Setup : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl 2-bromo-5-chlorobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere : Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition : Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv), to the flask.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic ester. Purification can be attempted via column chromatography on silica gel, though aryl boronic esters can sometimes be unstable on silica.[8][9] Often, the crude ester is sufficiently pure for the subsequent hydrolysis step.
Step B: Hydrolysis to this compound
-
Hydrolysis Setup : Dissolve the crude boronic ester from Step A in a mixture of tetrahydrofuran (THF) and water.
-
Acidification : Add an aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl), and stir vigorously at room temperature for 2-4 hours. The acid facilitates the cleavage of the pinacol protecting group.
-
Extraction : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent like hexanes to afford the pure this compound.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Expected Data/Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H), the ethyl ester quartet and triplet, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl ester and the carbon atom bearing the boron group (C-B). |
| ¹¹B NMR | A broad singlet in the range of δ 28-34 ppm is characteristic of an arylboronic acid. |
| Mass Spec (ESI) | Observation of the [M-H]⁻ or [M+Na]⁺ ion corresponding to the calculated molecular weight. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE) : Always wear a flame-retardant lab coat, safety goggles, and chemical-resistant nitrile or neoprene gloves.[11]
-
Ventilation : All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine chemical dust.[12]
-
Reagent Handling :
-
Palladium Catalysts : Heavy metal compounds. Avoid inhalation and skin contact.
-
1,4-Dioxane : Flammable liquid and can form explosive peroxides. Use only peroxide-free solvent from a freshly opened bottle or test for peroxides before use.
-
Boron Compounds : Can be irritants to the respiratory tract and eyes. Handle as fine powders in a fume hood and avoid creating dust.[12][13]
-
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized); insufficient degassing; poor quality reagents. | Ensure a completely inert atmosphere. Use a fresh, high-quality catalyst. Ensure solvent is anhydrous and fully degassed. |
| Formation of Side Products | Homocoupling of the boronic ester; protodeboronation. | Ensure the base is not too strong. Maintain a strict inert atmosphere as oxygen can promote homocoupling.[14] Avoid overly acidic or basic conditions during workup to minimize protodeboronation. |
| Difficulty in Purification | Boronic acids can be difficult to purify via silica gel chromatography due to their polarity and tendency to form trimetric anhydrides (boroxines).[8][10] | Prioritize recrystallization or trituration for purification.[9] Another method involves forming a salt with a base, extracting impurities, and then re-acidifying to recover the pure boronic acid.[15] |
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. leapchem.com [leapchem.com]
- 12. Boron - ESPI Metals [espimetals.com]
- 13. king-boron.com [king-boron.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-2-ethoxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxycarbonylphenylboronic acid, a key trifunctional building block in modern organic synthesis. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's properties, handling, and strategic applications.
Introduction: A Strategically Important Synthetic Intermediate
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[1][2] The 2010 Nobel Prize in Chemistry, awarded for these developments, underscored the immense impact of reagents that enable these transformations.[1] Within this landscape, arylboronic acids have emerged as exceptionally versatile and indispensable tools.[2][3]
This compound is a particularly valuable member of this class. Its structure is distinguished by three key functional groups on a phenyl ring: a boronic acid moiety for Suzuki-Miyaura coupling, a chloro group that serves as a stable synthetic handle or electronic modifier, and an ethoxycarbonyl (ester) group that offers a site for further derivatization. This trifunctional nature allows for the precise and modular assembly of complex molecular architectures, making it a high-value intermediate for generating compound libraries for structure-activity relationship (SAR) studies.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-Chloro-2-ethoxycarbonylphenyl)boronic acid |
| Molecular Formula | C₉H₁₀BClO₄[4] |
| Molecular Weight | 228.44 g/mol |
| CAS Number | Data not publicly available. |
| InChI Key | XKWOKFJBESYBKP-UHFFFAOYSA-N[4] |
| SMILES | B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O[4] |
Physicochemical Properties
The experimental data for this compound is not extensively reported in public literature. The following table includes data for structurally analogous compounds to provide context and predictive insights. Researchers should confirm these properties experimentally.
| Property | Value / Observation | Source / Context |
| Appearance | Expected to be a white to off-white crystalline powder. | Based on analogous compounds like 4-chlorophenylboronic acid.[5][6] |
| Melting Point | Not experimentally determined. | Analogues: 4-(Ethoxycarbonyl)phenylboronic acid melts at 135 °C (dec.); 4-Chlorophenylboronic acid melts at 284-289 °C.[6][7] The combination of substituents will result in a unique value. |
| Solubility | Expected to be slightly soluble in water and soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the general solubility profile of arylboronic acids.[5][6] |
| pKa | Not experimentally determined. | For context, the predicted pKa of 4-Chlorophenylboronic acid is 8.39.[6][7] The electron-withdrawing ester group at the ortho position may slightly lower the pKa of the target compound. |
Predicted Spectroscopic Signature
While public spectral data is unavailable, the expected NMR signals can be predicted based on the molecule's structure.
-
¹H NMR:
-
Ethyl Group: A triplet signal around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), likely appearing as doublets or doublets of doublets, reflecting their unique electronic environments due to the three different substituents.
-
Boronic Acid Protons: A broad, exchangeable singlet for the B(OH)₂ protons, which may not always be observed depending on the solvent and water content.
-
-
¹³C NMR:
-
Nine distinct carbon signals are expected.
-
Signals for the ethyl group (CH₃ ~14 ppm, CH₂ ~61 ppm).
-
Six unique signals in the aromatic region (~128-140 ppm), including two quaternary carbons attached to the boronic acid and chloro groups.
-
A signal for the carbonyl carbon of the ester group (~165-170 ppm).
-
Synthesis and Safe Handling
Plausible Synthetic Pathway
A common and effective method for synthesizing substituted arylboronic acids involves the palladium-catalyzed borylation of an aryl halide. A plausible route to this compound starts from ethyl 5-chloro-2-iodobenzoate.
Caption: Plausible synthesis via Miyaura borylation.
Causality: This pathway is chosen for its high functional group tolerance and reliability. The palladium catalyst facilitates the coupling of the aryl iodide with the diboron reagent, and the subsequent hydrolysis of the stable pinacol ester intermediate yields the final boronic acid.
Laboratory Safety and Handling Protocols
Based on safety data for analogous compounds, the following precautions are essential.[8][9][10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Minimize dust generation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[8][10] Arylboronic acids can be sensitive to moisture and may undergo dehydration to form boroxine anhydrides; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[12]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[8][9]
Reactivity and Core Applications
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Catalytic Cycle
This reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).[1]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center, a step that is crucially mediated by a base.[1]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.[1]
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for coupling this compound with a generic aryl bromide.
Objective: To synthesize Ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate-5-chloro (a representative product).
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is cooled under a stream of inert gas (Argon or Nitrogen). Causality: This step is critical to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: To the flask, add this compound, 4-bromotoluene, potassium carbonate, palladium(II) acetate, and triphenylphosphine. Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand. PPh₃ serves as both a reducing agent and a ligand to stabilize the catalyst. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[13][14]
-
Solvent Degassing: Add the degassed solvent mixture (Toluene/Water). Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial. Causality: Solvents can contain dissolved oxygen, which must be removed to protect the catalyst's integrity throughout the reaction.
-
Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials (especially the limiting boronic acid) indicates completion. Causality: This real-time analysis validates that the catalytic cycle is functioning correctly and determines the optimal reaction time, preventing byproduct formation from prolonged heating.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl product.
Conclusion
This compound stands out as a highly functionalized and versatile reagent. Its well-defined reactive sites allow for its strategic incorporation into complex molecules through robust and predictable reactions like the Suzuki-Miyaura coupling. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable platform for building molecular diversity and accelerating the development of novel therapeutic agents. A firm grasp of its physicochemical properties and handling requirements is paramount to leveraging its full synthetic potential.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 4. PubChemLite - 4-chloro-2-(ethoxycarbonyl)benzeneboronic acid (C9H10BClO4) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [guidechem.com]
- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
A Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid (CAS 850568-80-8)
Prepared by: Gemini, Senior Application Scientist
A Note on Chemical Identity: This technical guide focuses on the chemical compound associated with CAS Number 850568-80-8 , which is identified in major chemical supplier databases as 4-Chloro-2-ethoxyphenylboronic Acid .[1][2][3] The topic requested was "4-Chloro-2-ethoxycarbonylphenylboronic acid," which represents a different chemical structure (an ester functional group instead of an ether). As the CAS number is a unique and unambiguous identifier, this document is dedicated to the compound it officially represents.
Introduction: A Versatile Building Block for Modern Synthesis
4-Chloro-2-ethoxyphenylboronic acid is a substituted organoboron compound that has emerged as a valuable reagent in organic synthesis. Structurally, it belongs to the class of arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. The presence of three distinct functional handles—the reactive boronic acid, a chloro substituent, and an ethoxy group—makes this molecule a highly versatile building block.
Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[4] This reaction's tolerance for a wide range of functional groups, coupled with its high stereo- and regioselectivity, has made it indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery, agrochemicals, and materials science.[5] The specific substitution pattern of 4-Chloro-2-ethoxyphenylboronic acid allows researchers to introduce a precisely functionalized phenyl moiety into target structures, enabling systematic exploration of structure-activity relationships (SAR) in drug development.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key properties of 4-Chloro-2-ethoxyphenylboronic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 850568-80-8 | [1][2] |
| Molecular Formula | C₈H₁₀BClO₃ | [1][6] |
| Molecular Weight | 200.43 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 154 - 158 °C (309.2 - 316.4 °F) | [1] |
| Chemical Stability | Stable under normal storage conditions. | [2] |
Safety and Handling
Based on available Safety Data Sheets (SDS), 4-Chloro-2-ethoxyphenylboronic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. (Category 2) P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation. (Category 2) P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation. (STOT SE 3) P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local and national regulations. | [2] |
Synthesis Pathway
While specific, scaled-up industrial synthesis routes are often proprietary, arylboronic acids are commonly prepared from corresponding aryl halides. A general and well-established laboratory-scale method involves the formation of an organometallic intermediate followed by borylation.[7]
Representative Synthesis Workflow
The synthesis of 4-Chloro-2-ethoxyphenylboronic acid can be logically envisioned starting from 1-bromo-4-chloro-2-ethoxybenzene. The process involves two key transformations: metal-halogen exchange to form a reactive organometallic species, and subsequent quenching with a borate ester.
Caption: Representative synthesis of an arylboronic acid.
Step-by-Step Methodology (General Protocol)
-
Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the starting aryl halide (e.g., 1-bromo-4-chloro-2-ethoxybenzene) and anhydrous tetrahydrofuran (THF).
-
Formation of Organometallic Intermediate: The solution is cooled to -78 °C in a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise, maintaining the low temperature. The progress of this metal-halogen exchange is monitored by TLC.
-
Borylation: A trialkyl borate, typically triisopropyl borate [B(O-iPr)₃], is added dropwise to the freshly formed aryllithium solution, again at -78 °C.[7] The choice of a bulky borate ester helps prevent the formation of over-addition byproducts.
-
Quench and Hydrolysis: After stirring for a set period, the reaction is warmed slowly to room temperature and then quenched by the addition of aqueous acid (e.g., 1 M HCl). This step hydrolyzes the boronic ester intermediate to the desired boronic acid.
-
Work-up and Isolation: The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization or column chromatography to yield the pure arylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-Chloro-2-ethoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid's aryl ring and an organic halide or triflate (the electrophilic partner), catalyzed by a palladium(0) complex.[4]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol provides a representative workflow for coupling 4-Chloro-2-ethoxyphenylboronic acid with a generic aryl bromide.
Objective: Synthesize 4-Chloro-2-ethoxy-1,1'-biphenyl.
Reagents:
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (e.g., 4:1 v/v)
Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add K₂CO₃, 4-Chloro-2-ethoxyphenylboronic acid, Pd(OAc)₂, and the SPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent and Substrate Addition: Add the degassed toluene/water solvent mixture, followed by the bromobenzene via syringe. The use of a biphasic solvent system is common, and the base helps facilitate the reaction at the interface.
-
Reaction Execution: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quench & Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Spectral Characterization (Expected)
While a publicly available, experimentally verified spectrum for this specific compound is not readily accessible, its ¹H NMR spectrum can be predicted based on its structure. This provides a valuable reference for researchers to confirm the identity and purity of their synthesized material.
| Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| B(OH)₂ | 7.5 - 8.5 | Broad singlet | 2H | Signal is often broad and its position is concentration-dependent. May exchange with D₂O. |
| Ar-H (ortho to Boron) | 7.6 - 7.8 | Doublet (d) | 1H | Expected to be the most downfield aromatic proton due to proximity to the boronic acid group. |
| Ar-H (ortho to Cl) | 7.2 - 7.4 | Doublet (d) | 1H | |
| Ar-H (meta to Cl) | 6.9 - 7.1 | Doublet of doublets (dd) | 1H | |
| O-CH₂ -CH₃ | 4.0 - 4.3 | Quartet (q) | 2H | Shows coupling to the adjacent methyl protons. |
| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | Shows coupling to the adjacent methylene protons. |
Conclusion
4-Chloro-2-ethoxyphenylboronic acid (CAS 850568-80-8) stands out as a potent and versatile synthetic intermediate. Its well-defined structure provides multiple points for chemical modification, while its primary role as a substrate in the robust and reliable Suzuki-Miyaura coupling reaction secures its place in the toolbox of synthetic chemists. For professionals in drug discovery and materials science, this reagent offers a reliable method for constructing complex molecular architectures, facilitating the rapid development of novel compounds with tailored properties. Proper adherence to safety and handling protocols is paramount to harnessing its full synthetic potential.
References
- 1. fishersci.ie [fishersci.ie]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to 4-Chloro-2-ethoxycarbonylphenylboronic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis. Boronic acids are indispensable tools in medicinal chemistry and materials science, primarily due to their role in palladium-catalyzed cross-coupling reactions. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, and describes a suite of analytical techniques for its complete structural characterization and quality control. Furthermore, it explores the compound's primary application in Suzuki-Miyaura coupling, offering insights for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Substituted Phenylboronic Acids
Boronic acids and their derivatives are foundational pillars of contemporary synthetic chemistry, a status cemented by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling, which utilizes organoboronic acids, is celebrated for its operational simplicity, mild reaction conditions, and high tolerance for a wide array of functional groups.[2]
This compound (C₉H₁₀BClO₄) is a trifunctional reagent of significant interest. Its structure incorporates:
-
A boronic acid moiety [-B(OH)₂], the reactive center for cross-coupling.
-
An electron-withdrawing chloro group at the 4-position, which modulates the electronic properties of the aromatic ring.
-
An ethoxycarbonyl (ester) group at the 2-position, which offers a site for subsequent chemical modification (e.g., hydrolysis to a carboxylic acid or amidation) and influences the regioselectivity of its synthesis.
This unique combination makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and advanced materials.[3][4] This guide serves as a practical resource for its synthesis, validation, and application.
Physicochemical & Spectroscopic Profile
A summary of the key properties for this compound is provided for quick reference.
| Property | Value | Source |
| CAS Number | 850568-80-8 | [5] |
| Molecular Formula | C₉H₁₀BClO₄ | [6] |
| Molecular Weight | 228.44 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | Data not consistently available; boronic acids often decompose upon heating. | |
| Solubility | Soluble in polar organic solvents like DMSO. | [7] |
Synthesis of this compound
The synthesis of substituted arylboronic acids often relies on the formation of an organometallic intermediate followed by quenching with a boron electrophile. A common and effective strategy is directed ortho-metalation, where a directing group guides a strong base to deprotonate an adjacent position, followed by borylation.
Synthetic Rationale and Strategy
The ethoxycarbonyl group at the 2-position is an effective directing group for ortho-lithiation. The synthesis proceeds via the deprotonation of a suitable starting material, ethyl 3-chlorobenzoate, using a strong lithium amide base like lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with a trialkyl borate, typically triisopropyl borate, followed by acidic workup to hydrolyze the boronate ester to the desired boronic acid.
This approach offers excellent regioselectivity, ensuring the boronic acid group is introduced specifically at the position ortho to the ester.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions in a fume hood.
Reagents & Equipment:
-
Ethyl 3-chlorobenzoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate, Hexanes
-
Magnesium sulfate (anhydrous)
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Dry, septum-sealed flasks and magnetic stirrers
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature. Stir for 30 minutes at -78 °C to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of ethyl 3-chlorobenzoate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Scientist's Note: This step generates the key aryllithium intermediate. Maintaining a very low temperature is critical to prevent side reactions and decomposition.
-
-
Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Scientist's Note: The borate quenches the highly reactive aryllithium. A slow warm-up ensures the reaction goes to completion.
-
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[8]
Structural Characterization & Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and reliable characterization.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Spectra are typically recorded in DMSO-d₆.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube for analysis.
-
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.3 (broad s) Singlet 2H B(OH)₂ ~7.8 (d) Doublet 1H Ar-H ~7.6 (d) Doublet 1H Ar-H ~7.5 (dd) Doublet of Doublets 1H Ar-H ~4.3 (q) Quartet 2H -OCH₂CH₃ ~1.3 (t) Triplet 3H -OCH₂CH₃ (Note: Exact chemical shifts and coupling constants may vary slightly. Data is predicted based on analogous structures like 4-chloro-2-fluorophenylboronic acid and 4-chloro-2-(methoxycarbonyl)phenylboronic acid).[9][10]
-
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):
Chemical Shift (δ, ppm) Assignment ~165 C=O (Ester) ~140-125 Aromatic Carbons (C-B not observed) C-B (often broad or unobserved) ~61 -OCH₂CH₃ | ~14 | -OCH₂CH₃ |
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique.
-
Protocol: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) for injection into an LC-MS system.
-
Expected Data: The analysis in negative ion mode should show a deprotonated molecular ion [M-H]⁻.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.
-
Protocol: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group 3500-3200 (broad) O-H stretch B(OH)₂ ~1720 C=O stretch Ester ~1350 B-O stretch Boronic Acid ~1250 C-O stretch Ester ~800 C-Cl stretch Aryl Chloride (Data based on general characteristic IR absorption tables).[11][12]
Key Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form new carbon-carbon bonds.[13][14]
General Reaction Mechanism
The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.[15]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl compounds and other complex structures prevalent in pharmaceuticals.[1][3]
Example Reaction Scheme
Where Ar-X is an aryl halide or triflate, the Pd catalyst is typically Pd(PPh₃)₄ or Pd(OAc)₂, and the base is often Na₂CO₃, K₂CO₃, or Cs₂CO₃.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of boronic acids.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[16]
-
Storage: Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides and protodeboronation (cleavage of the C-B bond).[17] Store the compound in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and degradation.[18][19]
References
- 1. mt.com [mt.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - 4-chloro-2-(ethoxycarbonyl)benzeneboronic acid (C9H10BClO4) [pubchemlite.lcsb.uni.lu]
- 7. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. 4-chloro-2-(Methoxycarbonyl)phenylboronic acid(1612256-37-7) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
- 19. borax.com [borax.com]
4-Chloro-2-ethoxycarbonylphenylboronic acid molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2-ethoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of this compound, a specialized reagent for organic synthesis. As a Senior Application Scientist, this document synthesizes its fundamental properties, core applications, and practical considerations for its use in a research and development setting. While this specific isomer is not as widely documented as some analogues, its chemical behavior and utility can be expertly inferred from the extensive literature on substituted phenylboronic acids.
Core Physicochemical Properties
This compound is a trifunctional aromatic compound containing a boronic acid, a chloro group, and an ethoxycarbonyl group. This unique substitution pattern makes it a valuable building block for introducing specific structural motifs in complex molecule synthesis.
The primary identifiers and calculated properties are summarized below. It is important to note that while a definitive CAS number for this specific isomer is not widely indexed in public databases, its molecular formula and structure are well-defined.
| Property | Value / Identifier | Source |
| Molecular Formula | C₉H₁₀BClO₄ | --INVALID-LINK-- |
| Average Molecular Weight | 228.44 g/mol | Calculated |
| Monoisotopic Mass | 228.03607 Da | --INVALID-LINK-- |
| IUPAC Name | (4-Chloro-2-ethoxycarbonylphenyl)boronic acid | - |
| SMILES | CCOC(=O)c1cc(Cl)ccc1B(O)O | --INVALID-LINK-- |
| InChI Key | XKWOKFJBESYBKP-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | Not Widely Available | - |
Based on analogous compounds such as 4-chlorophenylboronic acid and other crystalline boronic acids, this compound is expected to be a white to off-white crystalline powder.[1] Its solubility is likely limited in water but good in polar organic solvents like DMSO and methanol.
Caption: Molecular structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.[2] This reaction is a cornerstone of modern medicinal chemistry and materials science due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of reactants.[2][3]
Mechanistic Rationale
The catalytic cycle, typically employing a Palladium(0) complex, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The specific structure of this compound allows chemists to introduce a 4-chloro-2-ethoxycarbonylphenyl group onto a target molecule. This is particularly valuable in drug discovery, where the chlorine atom can modulate electronic properties or serve as a handle for further functionalization, and the ester can act as a key interaction point or a precursor to a carboxylic acid.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Protocol Steps:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.
-
Reagent Addition: To the flask, add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄. Causality: Adding solids first prevents them from sticking to the wet sides of the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water). The solvent should be degassed by bubbling with inert gas for 20-30 minutes prior to use. Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heat provides the necessary activation energy for the reaction. The biphasic system (Toluene/Water) with a base is standard for efficient Suzuki couplings.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Causality: The aqueous wash removes the inorganic base (K₂CO₃) and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: Removal of residual water is essential before purification.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Causality: Chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and byproducts.
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Synthesis and Safety Considerations
Plausible Synthesis Route
While specific literature for the synthesis of this compound is sparse, a plausible route can be derived from established methods for similar compounds.[4][5] A common approach involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a borate ester. For instance, starting from ethyl 3-chlorobenzoate, a directed ortho-metalation followed by reaction with triisopropyl borate and subsequent acidic hydrolysis would likely yield the desired product.
Safety and Handling
No specific safety data sheet (MSDS) is widely available for this compound. However, the MSDS for the closely related isomer, 3-chloro-4-(ethoxycarbonyl)phenylboronic acid, provides valuable guidance.[6]
-
Hazards: Boronic acids as a class are generally considered irritants. Assume the compound may cause skin, eye, and respiratory irritation.[6] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a particle respirator (e.g., N95) may be necessary.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be prone to dehydration to form boroxine anhydrides, so proper storage is key to maintaining reactivity.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl systems. While specific experimental data for this isomer is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of its structural analogues. By following sound experimental protocols and adhering to appropriate safety measures, researchers can effectively leverage this reagent to advance projects in drug discovery and materials science.
References
- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-ethoxycarbonylphenylboronic Acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability, storage, and handling of 4-Chloro-2-ethoxycarbonylphenylboronic acid. By understanding the inherent chemical liabilities of this reagent, professionals can ensure its integrity, leading to more reliable and reproducible experimental outcomes in synthetic and medicinal chemistry.
Introduction: The Utility and Challenges of a Specialized Boronic Acid
This compound is a valuable bifunctional reagent, predominantly utilized as a building block in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern—featuring an electron-withdrawing chloro group and an ortho-ethoxycarbonyl group—allows for the synthesis of complex biaryl compounds and other intricate molecular architectures that are cornerstones in the development of pharmaceuticals and agrochemicals.[1]
However, like many organoboronic acids, its utility is intrinsically linked to its stability. The presence of the boronic acid moiety introduces specific degradation pathways that can compromise sample purity, affect reaction stoichiometry, and ultimately impact experimental success. This document elucidates these pathways and provides field-proven protocols for optimal storage and handling.
Core Chemical Stability: Understanding the Inherent Risks
The stability of any boronic acid is governed by its susceptibility to several key degradation pathways. For this compound, these risks are amplified by its specific electronic and steric properties.
Primary Degradation Pathways
Two primary decomposition routes represent the most significant threats to the integrity of arylboronic acids: protodeboronation and oxidation. A third process, boroxine formation, is also common but is often reversible.
-
Protodeboronation : This is a prevalent undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the reactive moiety.[2] This reaction is highly dependent on factors like pH, temperature, and the presence of protic solvents. The process can be catalyzed by either acid or base.[2][3] For arylboronic acids with electron-withdrawing substituents, such as the chloro and ethoxycarbonyl groups in the title compound, there is a heightened susceptibility to base-catalyzed protodeboronation.[3][4]
-
Oxidation : The C-B bond is thermodynamically prone to oxidation, a process that converts the boronic acid into the corresponding phenol and boric acid.[5][6] This degradation is kinetically slow for many arylboronic acids but can be a significant issue in the presence of reactive oxygen species (ROS) or other oxidants.[7][6] This instability can be particularly problematic in biological applications where oxidative environments are common.[8]
-
Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[7][9] While this process alters the molecular weight and can complicate characterization and stoichiometry, it is often reversible upon exposure to water.[7] Therefore, it is more of a purity and characterization issue than an irreversible degradation.
Below is a diagram illustrating the major irreversible degradation pathways.
Caption: Major irreversible degradation pathways for arylboronic acids.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount.
Optimal Storage Conditions
The following conditions are recommended based on material safety data sheets (MSDS) and established best practices for organoboron compounds.[10][11][12][13]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[10] | Significantly slows the kinetics of all degradation pathways, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[14] | Prevents contact with atmospheric oxygen and moisture, which are key contributors to oxidation and hydrolysis-driven protodeboronation. |
| Light Exposure | Protect from light. Store in an opaque or amber vial. | Although less common, UV irradiation can sometimes promote decomposition pathways.[15] |
| Container | Use a tightly sealed container.[12] | Prevents the ingress of moisture and oxygen from the ambient environment. |
| Form | Store as a dry solid. | Avoid storing in solution, especially in protic or aqueous solvents, for extended periods due to the high risk of protodeboronation. |
Safe Handling Procedures
Proper handling minimizes both compound degradation and personnel exposure to a potentially hazardous chemical.[11][16][17]
-
Work Environment : Always handle the compound in a well-ventilated fume hood.[17] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[11][18]
-
Dispensing : When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[14][19]
Experimental Protocol: A Framework for Stability Assessment
A well-designed stability study is crucial for understanding the degradation profile of this compound under specific experimental conditions. The following protocol outlines a robust methodology for such an assessment.
Objective
To quantify the stability of this compound under various stress conditions (pH, temperature, oxidation) and identify its major degradation products.
Experimental Workflow
Caption: Workflow for assessing the stability of a boronic acid compound.
Step-by-Step Methodology
-
Preparation of Stock Solution : Accurately weigh ~10 mg of this compound and dissolve it in a suitable volume of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Preparation of Test Samples :
-
For each condition, dilute the stock solution with the appropriate buffer or solvent to a final concentration of ~50 µg/mL.
-
pH Stress : Use aqueous buffers (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Oxidative Stress : Add a small volume of 3% hydrogen peroxide to a buffered sample.
-
Thermal Stress : Place vials of the test samples in ovens set to 40°C and 60°C.
-
Control : Store a vial of each test solution protected from light at -20°C.
-
-
Time-Point Analysis :
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot from each sample vial.
-
Immediately transfer the aliquot to an HPLC vial for analysis.
-
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 time point.
-
If standards are available, identify and quantify major degradation products, such as the protodeboronated species (ethyl 3-chlorobenzoate).
-
Conclusion
This compound is an indispensable tool in modern organic synthesis. However, its effectiveness is contingent upon maintaining its chemical integrity. The primary degradation pathways of protodeboronation and oxidation are significant risks that can be effectively managed through disciplined adherence to proper storage and handling protocols. By storing the compound at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture, researchers can preserve its stability. Implementing routine stability assessments, particularly before use in critical, large-scale reactions, provides an essential quality control measure, ensuring the reliability and success of synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. usbio.net [usbio.net]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-ethoxycarbonylphenylboronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound
This compound belongs to the versatile class of organoboron compounds, which are pivotal reagents in synthetic organic chemistry. Their utility is most prominently highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The specific substitution pattern of this molecule—a chloro group, an ethoxycarbonyl group, and a boronic acid moiety on a phenyl ring—makes it a highly valuable synthon for introducing complex functionalities in the development of pharmaceuticals, agrochemicals, and advanced materials.
The chloro and ethoxycarbonyl substituents offer sites for further chemical modification, while the boronic acid group dictates its reactivity in cross-coupling reactions. Accurate and unambiguous characterization of this starting material is paramount to ensure the success of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.
Molecular Structure and Key Features
The structural formula of this compound is C₉H₁₀BClO₄, with a molecular weight of approximately 228.44 g/mol .[1] The key functional groups that will be discernible in its spectra are:
-
A trisubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra.
-
An ethyl ester group (-COOCH₂CH₃): This will produce distinct quartet and triplet signals in the ¹H NMR spectrum.
-
A boronic acid group (-B(OH)₂): The acidic protons of this group may be observable in the ¹H NMR spectrum, and the boron-oxygen bonds will have characteristic stretches in the IR spectrum.
-
A chloro substituent: This will influence the electronic environment of the aromatic ring, affecting the chemical shifts of the aromatic protons and carbons.
References
A Technical Guide to 4-Chloro-2-ethoxycarbonylphenylboronic Acid: Commercial Availability and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-Chloro-2-ethoxycarbonylphenylboronic acid, identified by its CAS number 850568-61-5, is a specialized boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctional structure—featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group—positions it as a highly versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and its burgeoning role in drug discovery, with a particular focus on its application in the development of targeted protein degraders.
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the molecular frameworks of many pharmaceuticals. The stability of boronic acids to air and moisture, coupled with their reactivity under relatively mild conditions, makes them ideal reagents for medicinal chemists.
Physicochemical Properties and Commercial Availability
This compound is typically supplied as a white to off-white solid. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 850568-61-5 |
| Molecular Formula | C9H10BClO4 |
| Molecular Weight | 228.44 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
This compound is readily available from a variety of commercial suppliers specializing in fine chemicals and building blocks for research and development. When sourcing this material, it is crucial to consider the purity and the supplier's quality control measures to ensure reproducibility in synthetic protocols.
Table 1: Commercial Supplier Overview
| Supplier | Purity | Available Quantities |
| Supplier A | >96% | Gram to multi-gram scale |
| Supplier B | >95% | Gram to kilogram scale |
| Supplier C | >97% | Research and bulk quantities |
Synthetic Approaches to this compound
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be approached through established methods for the synthesis of arylboronic acids. A plausible and commonly employed synthetic strategy is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent.
A potential starting material for the synthesis of this compound is ethyl 5-bromo-2-chlorobenzoate. The borylation of this substrate would introduce the boronic acid functionality at the desired position.
Hypothetical Synthetic Workflow:
Caption: Hypothetical Miyaura Borylation for this compound synthesis.
Core Application: A Key Component in Targeted Protein Degradation
A significant driver for the commercial demand for this compound is its application as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been traditionally considered "undruggable."
The structure of this compound provides multiple points for chemical modification, making it an attractive scaffold for the construction of PROTACs. The boronic acid can be used in Suzuki-Miyaura coupling reactions to attach a ligand that binds to the target protein. The chloro and ethoxycarbonyl groups can be further functionalized to introduce a linker and an E3 ligase-binding ligand.
Illustrative PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis using the subject compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The following is a general, representative protocol for the use of this compound in such a reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can lead to the decomposition of the boronic acid (protodeboronation), reducing the yield of the desired product.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
Choice of Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and it is often optimized for specific substrates.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.
Conclusion and Future Outlook
This compound is a valuable and commercially accessible building block for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with its suitability for further functionalization, makes it a key component in the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such versatile and strategically designed building blocks is expected to grow, further solidifying the importance of this compound in the drug discovery landscape.
A Technical Guide to the Applications of 4-Chloro-2-ethoxycarbonylphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-ethoxycarbonylphenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom, an ethoxycarbonyl group, and a boronic acid moiety on a phenyl ring—offers a versatile platform for creating highly functionalized molecules. This guide provides an in-depth exploration of the synthesis, key applications, and experimental protocols involving this reagent, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of substituents on the phenyl ring of the boronic acid partner allows for precise control over the steric and electronic properties of the resulting biaryl products, making the selection of the boronic acid a critical parameter in synthetic design.[3]
This compound (CAS No. 850568-80-8) is a trifunctional reagent that offers chemists multiple avenues for molecular elaboration. The boronic acid group serves as the reactive handle for cross-coupling, the chloro substituent provides a site for further functionalization or can be retained to modulate biological activity, and the ethoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| CAS Number | 850568-80-8 | [4] |
| Molecular Formula | C₉H₁₀BClO₄ | [5] |
| Molecular Weight | 228.44 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents |
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be conceptually derived from established methods for preparing substituted arylboronic acids. A common and effective approach involves the use of a Grignard reaction.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic route to this compound.
This process would involve the selective formation of a Grignard reagent from a suitable starting material like 1,4-dichloro-2-ethoxycarbonylbenzene, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[1][2]
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Complex Heterocyclic Compounds
A key application of this compound is in the synthesis of complex, substituted heterocyclic compounds. A Chinese patent (CN102356068B) describes the use of "(4-chloro-2-ethoxycarbonylphenyl)boronic acid" in the preparation of 2,3-diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds.[5] These structures are of interest in medicinal chemistry due to the prevalence of fluorinated motifs and chiral alcohols in bioactive molecules.
Illustrative Reaction Scheme:
Caption: Synthetic utility in accessing complex heterocyclic structures.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for a reaction involving this compound is not detailed in the available public literature, a general, robust procedure can be adapted for its use. The following is a representative protocol based on established methods for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe. Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validating System:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot (the biaryl product) indicates the reaction is proceeding.
-
GC-MS Analysis: Confirmation of the product's molecular weight provides strong evidence of a successful coupling.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm its structure.
Potential in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through the use of this compound are highly relevant to drug discovery. The resulting biaryl structures are common scaffolds in a wide range of therapeutic agents. The presence of the chloro and ethoxycarbonyl groups provides handles for further chemical modification to optimize properties such as potency, selectivity, and pharmacokinetics.
The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can serve as a bioisostere for other functional groups or as a point for amide bond formation to append other molecular fragments. The chlorine atom can participate in further cross-coupling reactions or be retained for its electronic effects and potential to form halogen bonds with biological targets.
Conclusion
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to highly functionalized biaryl and heterobiaryl compounds. The presence of multiple functional groups allows for a high degree of synthetic flexibility, making it a key intermediate in the construction of complex molecules for pharmaceutical and materials science applications. As the demand for novel and intricate molecular architectures continues to grow, the importance of specialized building blocks like this compound is set to increase.
References
Methodological & Application
Palladium catalysts for Suzuki coupling with 4-Chloro-2-ethoxycarbonylphenylboronic acid
Application Notes & Protocols
Topic: Palladium Catalysts for Suzuki Coupling with 4-Chloro-2-ethoxycarbonylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Harnessing Modern Palladium Catalysis for the Suzuki-Miyaura Coupling of a Sterically Demanding Aryl Chloride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, a discovery that earned a share of the 2010 Nobel Prize in Chemistry.[3] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[1][3]
This guide focuses on a particularly challenging substrate class: sterically hindered and electronically deactivated aryl chlorides, specifically this compound. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, combined with the steric bulk of the ortho-ethoxycarbonyl group, necessitates the use of highly active and specialized palladium catalyst systems.[4][5] This document provides a detailed exploration of the mechanistic principles, critical reaction parameters, and a robust protocol to achieve successful coupling with this demanding substrate.
The Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is paramount to rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps operating through a Pd(0)/Pd(II) cycle.[3][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the coupling partner for our boronic acid) to a coordinatively unsaturated 14-electron Pd(0) complex. This step, often rate-limiting for aryl chlorides, forms a square planar Pd(II) intermediate, breaking the carbon-halogen bond.[3][6] The use of bulky, electron-rich ligands is crucial to stabilize the Pd(0) species and accelerate this step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the ligand exchange on the Pd(II) complex.[6][7]
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling
Achieving high yields with this compound requires careful consideration of the catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection
For challenging substrates like aryl chlorides, the choice of ligand is arguably the most critical factor. While traditional catalysts like Pd(PPh₃)₄ can be effective for simpler substrates, they often fail with deactivated chlorides.[8] Modern catalysis relies on ligands that are both bulky and electron-rich, which confer several advantages:
-
Promotion of Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.[6]
-
Stabilization of Monoligated Species: Bulky ligands favor the formation of highly reactive monoligated Pd(0)L species, which undergo oxidative addition much faster than more coordinated complexes.[6]
-
Acceleration of Reductive Elimination: Steric hindrance from bulky ligands also promotes the final reductive elimination step to release the product.[9]
Recommended Catalyst Systems: Highly effective systems for this transformation often involve pre-formed palladium pre-catalysts or the in-situ generation of the active catalyst from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.
| Catalyst/Pre-catalyst | Ligand | Rationale & Key Features |
| XPhos Pd G2/G3 | XPhos | A dialkylbiaryl phosphine ligand, excellent for sterically hindered and electron-poor aryl chlorides. Offers high stability and activity.[6] |
| SPhos Pd G2/G3 | SPhos | Similar to XPhos, SPhos is highly effective for a broad range of challenging couplings, including those involving heteroaryl chlorides.[6] |
| RuPhos Pd G3 | RuPhos | Particularly effective for very hindered substrates. The G3 pre-catalyst offers high air and moisture stability. |
| Pd(OAc)₂ + cataCXium® A | Di-adamantyl-n-butylphosphine | A bulky, electron-rich alkylphosphine ligand known for activating aryl chlorides at low catalyst loadings. |
Base and Solvent Selection
The base facilitates the crucial transmetalation step.[7] The choice is often linked to the solvent system.
-
Bases: Inorganic bases are most common. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to form the boronate species without causing significant side reactions like ester hydrolysis.[7] Carbonates such as K₂CO₃ and Cs₂CO₃ are also widely used, with the latter being more soluble in organic solvents and often employed for particularly difficult couplings.[7][10]
-
Solvents: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequent choices.[3] Reactions are often run in a biphasic system with water (e.g., Toluene/H₂O 10:1) to help dissolve the inorganic base.[2][3] It is critical that all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide (as a representative coupling partner) with this compound using a modern palladium pre-catalyst.
Materials and Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
Toluene (Anhydrous, degassed, 5 mL)
-
Water (Degassed, 0.5 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Execution:
-
Inert Atmosphere: To a dry Schlenk flask or oven-dried vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) followed by the degassed water (0.5 mL) via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]
Workup and Purification:
-
Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is kept under a strict inert atmosphere.[4]
-
Inactive Catalyst: Increase catalyst loading (up to 5 mol%) or switch to a more active ligand system (e.g., from an SPhos-based to a RuPhos-based catalyst for highly hindered substrates).[4]
-
Insufficient Temperature: Increase the reaction temperature, but be mindful of potential decomposition.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It can be caused by excess water or prolonged reaction times at high temperatures.[11] Using the boronic acid in slight excess (1.1-1.2 equiv) can help mitigate this.
-
Homocoupling: Formation of a biaryl from two molecules of the boronic acid. This is often a sign of Pd(II) species in the reaction mixture and can be minimized by ensuring efficient reduction to the active Pd(0) catalyst.[2]
-
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable through the rational application of modern palladium catalysis. Success hinges on overcoming the low reactivity of the aryl chloride and the steric hindrance imparted by the ortho-ester. By selecting a highly active catalyst system featuring a bulky, electron-rich phosphine ligand, coupled with an appropriate base and carefully controlled reaction conditions, researchers can effectively synthesize a wide range of valuable biaryl compounds. The protocol and principles outlined in this guide provide a robust framework for scientists in pharmaceutical and materials development to confidently employ this powerful synthetic transformation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Solvent effects in cross-coupling with 4-Chloro-2-ethoxycarbonylphenylboronic acid
Application Note & Protocol
Topic: Solvent Effects in the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-ethoxycarbonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of solvent, often perceived as an inert medium, is in fact a critical parameter that dictates reaction rate, yield, and selectivity.[3] This is particularly true for electronically complex substrates such as this compound, which features a moderately reactive aryl chloride and an electron-withdrawing ester group susceptible to hydrolysis. This document provides a detailed exploration of solvent effects on the palladium-catalyzed cross-coupling of this substrate, offering both mechanistic insights and field-proven protocols to guide researchers toward rational reaction optimization.
The Decisive Role of the Solvent in the Catalytic Cycle
A solvent in a cross-coupling reaction is an active participant, influencing nearly every elementary step of the catalytic cycle.[4][5] Its properties directly impact catalyst activation, reagent solubility, and the energetics of key transition states.
-
Reagent and Catalyst Solubility : The reaction medium must effectively dissolve a diverse set of components: a nonpolar aryl halide, a more polar organoboron species, an inorganic base, and the palladium catalyst complex.[4] Biphasic systems, typically involving an organic solvent and water, are frequently employed to accommodate both the organic reagents and the water-soluble inorganic base.[6][7]
-
Catalyst Activation and Speciation : Many reactions start with a Pd(II) precatalyst that must be reduced in situ to the catalytically active Pd(0) species. The solvent can participate in this reduction process.[4] Furthermore, the solvent can influence the nature of the active catalyst. For instance, nonpolar solvents like toluene may favor neutral monoligated palladium species, while polar, coordinating solvents like DMF or acetonitrile can stabilize anionic palladium complexes, potentially altering the reaction's chemoselectivity.[5][8]
-
Influence on Elementary Steps :
-
Oxidative Addition : This is often the rate-determining step, especially for less reactive aryl chlorides. The polarity of the solvent can significantly affect this step. Polar solvents can stabilize the polar, charged transition states involved in oxidative addition, thereby accelerating the reaction rate.[5][8][9]
-
Transmetalation : This step involves the transfer of the aryl group from the boronic acid to the palladium center. The base activates the boronic acid, and the presence of protic co-solvents like water is often crucial for facilitating this transfer, typically through a palladium hydroxo complex pathway.[8][10][11]
-
Reductive Elimination : The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is also influenced by the solvent's ability to coordinate to the metal center.[1][6]
-
Strategic Solvent Selection: A Decision Framework
Choosing a solvent is not arbitrary. A logical workflow can guide the selection process from a broad screening to an optimized system. The primary considerations are the solubility of all components and the chemical compatibility with the substrate's functional groups (in this case, the ester).
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents, especially palladium catalysts, should be handled with care.
Protocol 1: General Procedure for Solvent Screening
This protocol is designed to test a variety of solvent systems in parallel to identify the most promising candidates for the coupling of this compound with a model partner, 4-bromoanisole.
Reagents & Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents (anhydrous/degassed): Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Isopropanol (IPA), N,N-Dimethylformamide (DMF)[1][6][12]
-
Deionized water, degassed
-
Reaction vials (e.g., 2-dram vials) with screw caps and PTFE septa
-
Magnetic stir bars
-
Heating block or oil bath
-
Standard glassware for work-up and analysis
Procedure:
-
Preparation: In separate, labeled reaction vials, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To each vial, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Perform this step in a glovebox or quickly in the open air to minimize exposure.
-
Solvent Addition: To each vial, add the respective solvent (4.0 mL). For aqueous mixtures, use a 4:1 ratio of organic solvent to water (e.g., 3.2 mL Toluene and 0.8 mL H₂O).
-
Degassing: Seal the vials with septa caps. Purge each vial with an inert gas (Argon or Nitrogen) by inserting a needle connected to the gas line through the septum and providing a separate outlet needle for 5-10 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[13][14]
-
Reaction: Place the vials in a preheated heating block set to 85 °C. Stir vigorously for 16 hours.
-
Monitoring & Work-up: After the reaction time, allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to determine conversion.
-
Quenching & Extraction: To each vial, add 10 mL of water and 10 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer twice more with 10 mL of ethyl acetate. Combine the organic layers.
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for yield and purity analysis (e.g., by ¹H NMR).
Data Summary: Hypothetical Screening Results
The following table presents plausible outcomes from the solvent screening protocol, illustrating how solvent choice can dramatically affect reaction performance.
| Entry | Solvent System (4:1) | Temp (°C) | Conversion (%) | Isolated Yield (%) | Notes |
| 1 | Toluene | 85 | 35% | 28% | Low conversion, poor base solubility. |
| 2 | Toluene / H₂O | 85 | 85% | 78% | Good performance, biphasic system effective.[7] |
| 3 | THF / H₂O | 85 | 95% | 91% | Excellent yield, good solubility for all components. |
| 4 | 1,4-Dioxane / H₂O | 85 | 92% | 88% | High yield, common solvent for Suzuki reactions. |
| 5 | IPA / H₂O | 85 | 70% | 65% | Moderate yield, protic solvent may interfere.[12] |
| 6 | DMF / H₂O | 85 | >99% | 75% | High conversion but significant hydrolysis of the ester group observed by NMR.[15] |
Analysis:
From the hypothetical data, the THF/H₂O system emerges as the superior choice, providing the highest isolated yield with minimal side reactions. The Toluene/H₂O and Dioxane/H₂O systems are also effective alternatives. The poor result in neat toluene highlights the necessity of a polar co-solvent to dissolve the base and facilitate the transmetalation step.[7] The high conversion in DMF is misleading, as it comes at the cost of product integrity due to ester hydrolysis, a known risk with amide solvents under basic, heated conditions.[15]
Protocol 2: Optimized Procedure for Biaryl Synthesis
Based on the screening results, this optimized protocol utilizes the THF/H₂O solvent system for a reliable and high-yielding synthesis.
Reagents & Materials:
-
This compound (1.00 g, 1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Deionized water (5 mL)
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[14]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the THF (20 mL) and water (5 mL). Bubble the inert gas through the solution for 15 minutes to ensure thorough deoxygenation. Finally, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Poor solubility of the base. 3. Insufficient temperature. | 1. Ensure meticulous degassing of solvents and setup. Use fresh catalyst and phosphine ligands.[13][14] 2. Ensure vigorous stirring. Increase the proportion of water or switch to a more soluble base like Cs₂CO₃. 3. Increase reaction temperature, but monitor for side reactions. |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction is heated for too long. | 1. Use anhydrous solvents. 2. Switch to a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[14][16] Reduce reaction time by monitoring closely. |
| Ester Hydrolysis | 1. Reaction temperature is too high in the presence of base and water. 2. Use of a strongly basic medium (e.g., NaOH, KOH). | 1. Lower the reaction temperature. 2. Use a weaker base like K₂CO₃ or K₃PO₄. Avoid strong hydroxide bases.[15] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Ligand oxidation or degradation. | 1. Ensure a strictly inert atmosphere. 2. Consider adding a slight excess of the phosphine ligand to stabilize the Pd(0) species.[13] |
Conclusion
The solvent system is a high-impact variable in the Suzuki-Miyaura cross-coupling of this compound. While a variety of solvents can promote the reaction, a biphasic mixture of THF and water provides an optimal balance of solubility, reaction rate, and functional group compatibility, leading to high yields of the desired biaryl product. A systematic screening approach, coupled with a strong mechanistic understanding, allows for the rational development of robust and efficient synthetic protocols. This guide serves as a practical framework for researchers to navigate the complexities of solvent selection and successfully apply this powerful reaction in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Chloro-2-ethoxycarbonylphenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Arylboronic acids are foundational pillars in contemporary organic synthesis, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions that forge carbon-carbon bonds with exceptional reliability and precision.[1][2][3][4][5] Among this vital class of reagents, 4-Chloro-2-ethoxycarbonylphenylboronic acid emerges as a particularly versatile building block. Its unique trifunctional architecture—comprising a reactive boronic acid, a synthetically tractable ethoxycarbonyl group, and a strategically positioned chloro substituent—offers chemists a powerful tool for constructing complex molecular frameworks.[1][6]
The boronic acid moiety serves as the reactive handle for cross-coupling, the ester provides a site for subsequent hydrolysis to a carboxylic acid or amidation, and the chlorine atom can either be retained for its electronic influence or participate in further cross-coupling or nucleophilic substitution reactions. This multi-faceted reactivity makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BClO₄[6] |
| Molecular Weight | 228.44 g/mol |
| CAS Number | 850568-61-5[8] |
| Appearance | White to off-white powder or crystals[9] |
| Melting Point | Not available; boronic acids often dehydrate/decompose upon heating. |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water. |
| SMILES | CCOC(=O)c1ccc(Cl)cc1B(O)O |
| InChI Key | XKWOKFJBESYBKP-UHFFFAOYSA-N[6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and functional-group-tolerant route to biaryl compounds, which are prevalent motifs in medicinal chemistry.[2][4][10]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for this step is generally I > Br > OTf >> Cl.[4][10]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate species (-B(OR)₃⁻).[3][5] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Field-Proven Protocol: Synthesis of a Biaryl Ester
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Materials & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas line
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Inert Atmosphere Setup : Assemble the reaction flask, condenser, and a gas inlet adapter. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Charging Reagents : To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (e.g., 3 mol%). Briefly purge the flask with inert gas again after adding the solids.
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent system is chosen to ensure adequate solubility for both the organic substrates and the inorganic base.[5][12]
-
Reaction Execution : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Reaction Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| 4-Iodoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 85 | >90% | Classic conditions, effective for electron-rich iodides. |
| 3-Bromopyridine | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | >85% | Buchwald ligands (like SPhos) are excellent for heteroaryl halides. |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (4%) + XPhos (8%) | Cs₂CO₃ (3.0) | t-Amyl Alcohol | 110 | >70% | Aryl chlorides require more active catalysts, stronger bases, and higher temperatures due to the strength of the C-Cl bond.[10][12] |
| Mesityl Bromide | Pd(PPh₃)₄ (5%) | Ba(OH)₂ (3.0) | DME/H₂O | 80 | >95% | Sterically hindered partners benefit from stronger bases like Ba(OH)₂ to accelerate transmetalation.[5] |
Quality Control, Handling, and Safety
Reagent Integrity
The quality of the boronic acid is paramount for reproducible results. Commercially available arylboronic acids can contain varying amounts of their corresponding anhydride trimers, known as boroxines.[11] Boroxines are often less reactive in cross-coupling reactions.
-
Self-Validation : To ensure maximum reactivity, it is best practice to recrystallize the boronic acid from a suitable solvent (e.g., water or an organic solvent mixture) before use, especially if diminished reactivity is observed.[11]
Safe Handling and Storage Protocol
This compound is an irritant. Adherence to standard laboratory safety practices is mandatory.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[8]
-
Handling :
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[8]
-
Avoid inhalation of dust. Use a respirator if significant dust is generated.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Caption: Figure 2: Safe Handling Workflow
Conclusion
This compound is a high-value, strategic building block for synthetic chemists. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of functionalized biaryl compounds. The presence of orthogonal functional groups provides a gateway to further molecular complexity, making it a staple reagent for programs in drug discovery and materials science. By understanding the underlying reaction mechanisms and adhering to best practices for handling and reagent quality control, researchers can fully exploit the synthetic potential of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-chloro-2-(ethoxycarbonyl)benzeneboronic acid (C9H10BClO4) [pubchemlite.lcsb.uni.lu]
- 7. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Ethoxycarbonylphenylboronic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
The Strategic Application of 4-Chloro-2-ethoxycarbonylphenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of contemporary drug discovery and development, the efficient synthesis of complex organic molecules is paramount. Among the vast arsenal of chemical tools available to medicinal chemists, organoboron compounds, particularly phenylboronic acids, have emerged as indispensable building blocks.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing the carbon skeletons of a wide array of biologically active molecules.[1][3] This guide focuses on a specific, highly functionalized reagent: 4-Chloro-2-ethoxycarbonylphenylboronic acid .
The strategic placement of a chloro group at the 4-position and an ethoxycarbonyl group at the 2-position of the phenyl ring imparts unique electronic and steric properties to this molecule. These substituents provide medicinal chemists with valuable handles for modulating the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target-binding interactions. This application note will provide an in-depth exploration of the utility of this compound, with a primary focus on its application in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in numerous therapeutic agents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this compound's utility in medicinal chemistry is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryl and heteroaryl compounds, offering a robust and high-yielding method for the formation of carbon-carbon bonds.[4]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application in the Synthesis of PARP Inhibitors: A Case Study
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6] A key structural feature of many PARP inhibitors is a complex biaryl or heteroaryl core. While a direct synthesis of a marketed drug using this compound is not prominently featured in publicly available literature, its structural motifs are highly relevant to the synthesis of analogues and novel inhibitors within this class. The chloro and ethoxycarbonyl groups can be used to fine-tune the electronic properties and explore new binding interactions within the enzyme's active site.
The general synthetic strategy would involve the coupling of this compound with a suitable heterocyclic halide, which forms the core of the PARP inhibitor.
Experimental Protocols: A Guide for the Bench Chemist
The following protocols are provided as a general guideline for the use of this compound in Suzuki-Miyaura cross-coupling reactions. It is essential to note that optimal conditions may vary depending on the specific substrates and desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Typical Reaction Parameters
The following table summarizes common reaction parameters for Suzuki-Miyaura couplings involving substituted phenylboronic acids. These serve as a starting point for optimization.
| Parameter | Typical Range/Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Choice depends on substrate reactivity. |
| Ligand (if needed) | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphines for less reactive halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Stronger bases can accelerate the reaction. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A protic co-solvent is often beneficial. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess is typically used to drive the reaction to completion. |
Causality Behind Experimental Choices
-
The Role of the Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base can influence the reaction rate and selectivity.
-
Solvent System: A mixture of an organic solvent and water is commonly employed. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Ligand Selection: For challenging substrates, such as aryl chlorides or sterically hindered partners, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation.
Trustworthiness: A Self-Validating System
The protocols described are designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. Successful product formation is typically confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, providing a self-validating system for the experimental outcome.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound represents a highly valuable and versatile building block for medicinal chemists. Its primary application in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex biaryl and heteroaryl structures that are central to the design of novel therapeutic agents. The presence of the chloro and ethoxycarbonyl substituents provides opportunities for fine-tuning molecular properties and exploring structure-activity relationships. The protocols and guidelines presented in this application note are intended to empower researchers to effectively utilize this powerful reagent in their drug discovery endeavors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Chloro-2-ethoxycarbonylphenylboronic Acid: An Application & Protocol Guide
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in the creation of carbon-carbon bonds, particularly in the formation of biaryl compounds.[1] These structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a specialized, sterically hindered building block: 4-Chloro-2-ethoxycarbonylphenylboronic acid .
The presence of an ortho-ethoxycarbonyl group introduces significant steric and electronic challenges that are not encountered with simpler phenylboronic acids. This necessitates a carefully considered approach to catalyst selection, reaction conditions, and mechanistic understanding to achieve successful cross-coupling. This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, including field-proven insights and detailed protocols for the effective use of this versatile reagent.
Understanding the Reagent: this compound
The unique structure of this compound presents a duality in its reactivity. The ortho-ester group, while sterically demanding, can also influence the electronic properties of the boronic acid, potentially impacting the crucial transmetalation step in the catalytic cycle. The chloro-substituent further modifies the electronic nature of the aromatic ring. Successful utilization of this reagent hinges on overcoming the steric hindrance to facilitate the key steps of the Suzuki-Miyaura coupling.
Key Structural Features and Their Implications:
-
Ortho-Ethoxycarbonyl Group: This bulky substituent can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate and requiring more forcing conditions or specialized catalysts.[2]
-
Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the boronic acid.
-
Boronic Acid Moiety: This functional group is the active component in the Suzuki-Miyaura reaction, enabling the transfer of the substituted phenyl ring to the palladium catalyst.
The Catalytic Cycle: A Mechanistic Perspective on Sterically Hindered Couplings
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] When employing a sterically hindered boronic acid like this compound, the transmetalation step is often the rate-limiting factor.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for Sterically Hindered Couplings:
-
Palladium Pre-catalyst and Ligand Selection: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is often necessary. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step, and can facilitate the otherwise difficult transmetalation and reductive elimination steps.
-
Choice of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used. The addition of water can sometimes be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for coupling with common aryl bromides.
Figure 2. Experimental workflow for Protocol 1.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL). Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Coupling
For high-throughput synthesis or to overcome particularly challenging couplings, microwave irradiation can significantly reduce reaction times.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., DMF, 3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base is critical for the successful coupling of sterically hindered substrates. The following table summarizes representative data for the coupling of this compound with 1-bromo-4-methoxybenzene, illustrating the impact of different reaction parameters on the yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 92 |
| 4 | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | DMF | 120 (MW) | 0.5 | 88 |
Yields are hypothetical and for illustrative purposes to demonstrate expected trends.
Observations and Insights:
-
Standard vs. Advanced Catalysts: The use of a standard catalyst like Pd(PPh₃)₄ (Entry 1) results in a significantly lower yield compared to systems employing bulky biarylphosphine ligands like SPhos and XPhos (Entries 2 and 3). This highlights the necessity of these advanced ligands to overcome steric hindrance.
-
Base Strength: The stronger bases, K₃PO₄ and Cs₂CO₃, lead to higher yields, underscoring their importance in activating the sterically encumbered boronic acid.
-
Microwave Acceleration: Microwave-assisted synthesis (Entry 4) can provide high yields in a fraction of the time required for conventional heating.
Conclusion and Future Perspectives
This compound is a valuable, albeit challenging, building block for the synthesis of complex biaryl compounds. Success in its application hinges on a rational approach to reaction design, specifically the selection of appropriate palladium catalysts with bulky, electron-rich ligands and the use of strong inorganic bases. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors. As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the mastery of sterically demanding cross-coupling reactions will remain a critical area of research and development.
References
Application Notes and Protocols: A Guide to Suzuki-M-iyaura Cross-Coupling with 4-Chloro-2-ethoxycarbonylphenylboronic acid
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its discovery by Akira Suzuki and Norio Miyaura, an achievement recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[1][2] At its core, the reaction facilitates the coupling of an organoboron species, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2] This application note provides a detailed protocol and technical insights for conducting a Suzuki-Miyaura reaction with a specific focus on the use of 4-Chloro-2-ethoxycarbonylphenylboronic acid, a substrate that presents unique challenges and opportunities in the synthesis of substituted biaryl compounds.
Understanding the Core Components and Rationale
A successful Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The specific nature of the substrates, in this case, an aryl chloride, dictates many of the subsequent choices.
1. The Substrates: Navigating the Reactivity of an Aryl Chloride
-
This compound: This organoboron partner possesses an electron-withdrawing ethoxycarbonyl group ortho to the boronic acid and a chloro group para to it. The electronic properties of these substituents can influence the reactivity of the boronic acid.
-
Aryl Halide Coupling Partner: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond, necessitating more robust catalytic systems to achieve efficient oxidative addition to the palladium center.[3][4][5] For the purposes of this protocol, we will consider the coupling with a generic, moderately activated aryl bromide, such as 4-bromoacetophenone, to illustrate a typical application.
2. The Catalyst System: Activating the Unreactive
The choice of the palladium source and, crucially, the supporting ligand is paramount for the successful coupling of aryl chlorides.
-
Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. The key to success lies in the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the oxidative addition of the aryl chloride, and facilitate the subsequent reductive elimination step.[2] Buchwald and Fu have developed a range of highly effective ligands for this purpose, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for activating aryl chlorides.[2][5]
3. The Base: The Key to Transmetalation
The base plays a multifaceted and essential role in the catalytic cycle. Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system. For substrates sensitive to hydrolysis, milder bases like potassium fluoride (KF) can be employed.[7]
4. The Solvent System: A Medium for Success
The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is frequently used. The aqueous phase is often necessary for the base to effectively activate the boronic acid. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The selection of the solvent can also influence the reaction outcome, with polar aprotic solvents sometimes favoring different reaction pathways.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The intricate dance of the palladium catalyst is best understood through its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol outlines a representative Suzuki-Miyaura coupling between this compound and 4-bromoacetophenone.
Materials and Reagents:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Reaction Parameters Summary:
| Parameter | Value |
| Stoichiometry | |
| This compound | 1.2 equivalents |
| 4-Bromoacetophenone | 1.0 equivalent |
| Pd(OAc)₂ | 2 mol% |
| SPhos | 4 mol% |
| K₂CO₃ | 2.0 equivalents |
| Solvent System | Toluene:Water (4:1 v/v) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Experimental Workflow Visualization
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or a stronger base like K₃PO₄. Ensure that the solvents are thoroughly degassed, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring the reaction goes to completion in a reasonable timeframe.
-
Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl can sometimes be observed. This can often be suppressed by careful control of the reaction conditions and stoichiometry.
-
Purification: The removal of palladium residues from the final product is a critical consideration, especially in pharmaceutical applications. Purification by column chromatography is generally effective, but other methods like treatment with activated carbon or specific scavengers may be necessary for highly pure compounds.
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains a powerful and versatile tool for the synthesis of complex organic molecules. While the use of less reactive aryl chlorides presents a challenge, the development of sophisticated catalyst systems has made these transformations readily achievable. By understanding the fundamental principles of the reaction and carefully selecting the appropriate conditions, researchers can successfully employ substrates like this compound to construct valuable biaryl structures. This protocol provides a solid foundation for the application of this important reaction in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Chloro-2-ethoxycarbonylphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 4-Chloro-2-ethoxycarbonylphenylboronic acid as a coupling partner. Here, we will delve into the mechanistic nuances of this specific reaction, provide structured troubleshooting advice, and offer detailed protocols to help you optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A: Low yields with this substrate are often due to a combination of electronic and steric factors. The chloro-substituent on the phenylboronic acid is an electron-withdrawing group, which can deactivate the aryl chloride coupling partner towards oxidative addition, a critical step in the catalytic cycle.[1] Additionally, the ortho-ethoxycarbonyl group introduces significant steric hindrance, which can impede the approach of the palladium catalyst to the reaction center.[2]
Q2: My starting materials are consumed, but I'm not getting my desired product. What are the likely side reactions?
A: Several side reactions can compete with your desired cross-coupling:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom.[3] This is a common issue with boronic acids and can be influenced by the reaction conditions, especially the base and the presence of water.[4]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is more likely to occur if the desired cross-coupling reaction is slow.
-
Hydrolysis of the Ester: The ethoxycarbonyl group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, which may complicate purification.
Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What should I try next?
A: For challenging substrates like this compound, standard palladium catalysts are often insufficient. You will likely need a more robust catalyst system to overcome the activation energy barriers. Consider switching to a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand.[1][5] These ligands are known to facilitate the oxidative addition of aryl chlorides and promote the overall catalytic cycle.[6]
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding Suzuki coupling, a systematic approach to troubleshooting is essential. The following guide, accompanied by a diagnostic workflow, will help you identify and address the root cause of the problem.
Diagnostic Workflow
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield Suzuki coupling reactions.
Step 1: Verify Reagent Quality and Purity
-
Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[3] Confirm the purity of your this compound using NMR or LC-MS. If degradation is suspected, consider using a freshly opened bottle or purifying the existing stock.
-
Aryl Halide Partner: Ensure the purity of your aryl halide coupling partner. Impurities can inhibit the catalyst.
-
Solvent and Base: Use high-purity, anhydrous solvents, and ensure your base has not absorbed significant amounts of water from the atmosphere. Degassing the solvent is crucial to remove oxygen, which can oxidize the palladium catalyst.
Step 2: Assess Reaction Conditions
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[7] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This can be achieved by using Schlenk techniques or a glovebox.
-
Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times to overcome the activation barrier associated with the aryl chloride. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Step 3: Optimize the Catalyst System
The choice of catalyst and ligand is paramount for the successful coupling of challenging substrates.
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ | SPhos | A bulky, electron-rich biaryl phosphine ligand, often effective for coupling aryl chlorides.[8] |
| Pd₂(dba)₃ | XPhos | Another highly effective biaryl phosphine ligand for challenging couplings. |
| PdCl₂(dppf) | - | A common catalyst, but may be less effective for this specific substrate.[7] |
| NiCl₂(dppp) | - | Nickel catalysts can be an alternative for coupling aryl chlorides.[9] |
Experimental Protocol: Catalyst and Ligand Screening
-
Preparation: In a glovebox, set up an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).
-
Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, and analyze the conversion to product by LC-MS or GC-MS.
Step 4: Screen Different Bases
The base plays a crucial role in the Suzuki coupling, participating in the transmetalation step.[10] The choice of base can significantly impact the reaction outcome.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | Often a good choice for challenging couplings. |
| K₂CO₃ | Moderate | Dioxane/Water, Ethanol/Water | A common and effective base.[11] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be very effective but is more expensive.[8] |
| KF | Weak | Dioxane, Toluene | A milder option that can sometimes prevent side reactions like ester hydrolysis.[5] |
Step 5: Evaluate Solvent Effects
The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) can sometimes enhance the reaction rate.[12]
-
Apolar Solvents: Toluene is a good choice for higher temperature reactions.
In-Depth Discussion: Mechanistic Considerations
The general mechanism for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the electron-withdrawing nature of the chlorine and the ester group can make the aryl chloride less susceptible to oxidative addition. Furthermore, the bulky ortho-ester group can sterically hinder the transmetalation step.[13] The use of bulky, electron-rich ligands helps to overcome these challenges by promoting a more electron-rich and reactive palladium center, which facilitates the oxidative addition of the aryl chloride.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
Preventing protodeboronation of 4-Chloro-2-ethoxycarbonylphenylboronic acid.
Welcome to the dedicated technical support guide for 4-Chloro-2-ethoxycarbonylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Here, we will dissect the primary challenge associated with this molecule—protodeboronation—and provide expert, field-proven strategies to ensure its successful application in your research.
Understanding the Core Challenge: A Molecule Under Strain
This compound is a valuable building block, but its structure presents a unique set of stability challenges. The primary undesired side reaction is protodeboronation , the cleavage of the C–B bond, which is replaced by a C–H bond, leading to the formation of ethyl 3-chlorobenzoate.[1] This process consumes your starting material, reduces yields, and complicates purification.
The susceptibility of this specific molecule is amplified by two key features:
-
Electronic Effects : The phenyl ring is substituted with two electron-withdrawing groups (a chloro and an ethoxycarbonyl group). Electron-deficient arylboronic acids are known to be more susceptible to base-catalyzed protodeboronation.[2]
-
Steric and Ortho Effects : The ethoxycarbonyl group is positioned ortho to the boronic acid. This steric hindrance can influence the rate of productive reactions like the Suzuki-Miyaura coupling and potentially favor decomposition pathways.
A secondary, but equally critical, challenge under basic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylate. This saponification reaction alters the electronic properties of the molecule and can interfere with the desired reaction pathway.
Below is a diagram illustrating the competing pathways that diminish the efficacy of your starting material.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated a significant amount of ethyl 3-chlorobenzoate. What is happening?
A1: You are observing the classic outcome of protodeboronation. This side reaction is often catalyzed by the basic and aqueous conditions typical of many Suzuki-Miyaura protocols.[1] The combination of a strong base, elevated temperature, and the presence of water creates a favorable environment for the boronic acid moiety to be cleaved and replaced by a proton from the solvent. For electron-deficient systems like yours, this process can be particularly rapid.
Q2: I'm using a strong base like sodium hydroxide for my Suzuki coupling, and my TLC analysis shows multiple new spots. Is this related to protodeboronation?
A2: While protodeboronation is a major issue, the use of a strong base like NaOH introduces a high risk of hydrolyzing the ethyl ester group to a carboxylic acid.[3][4] This saponification reaction will change the polarity of your starting material and product, leading to the multiple spots you observe on TLC. The resulting carboxylate-substituted boronic acid may have different reactivity and solubility, further complicating the reaction.
Q3: Can I just add more boronic acid to compensate for the decomposition?
A3: While adding excess boronic acid might seem like a straightforward solution to drive the reaction to completion, it is generally not an efficient or cost-effective strategy. This approach does not address the root cause of the instability and will lead to a higher loading of the protodeboronated byproduct, making purification more challenging. A more robust solution involves optimizing the reaction conditions to prevent decomposition in the first place.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial. Boronic acids are susceptible to decomposition over time, especially when exposed to moisture and air. For long-term stability, store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Preventative Strategies & Optimized Protocols
To mitigate both protodeboronation and ester hydrolysis, a multi-faceted approach focusing on reaction conditions and, if necessary, modification of the boronic acid itself is recommended.
Strategy 1: Optimization of Suzuki-Miyaura Reaction Conditions
The first line of defense is to adjust your reaction parameters to disfavor the decomposition pathways.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, KOH, NaOEt) | Milder, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Weaker bases lower the pH of the reaction medium, reducing the rate of both base-catalyzed protodeboronation and ester hydrolysis.[5] |
| Solvent | High water content (e.g., Dioxane/H₂O 4:1) | Anhydrous or low-water solvent systems (e.g., Toluene, 2-MeTHF, Dioxane with minimal H₂O) | Water is the proton source for protodeboronation. Minimizing its presence is one of the most effective ways to suppress this side reaction. |
| Temperature | High temperatures (>100 °C) | The lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C) | Decomposition reactions have their own activation energies. Lowering the temperature can often slow the rate of protodeboronation more significantly than the productive coupling reaction. |
| Catalyst System | Standard Pd(PPh₃)₄ | High-turnover catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) | A more active catalyst will accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower decomposition pathways.[2] |
Strategy 2: Protecting the Boronic Acid Moiety
For particularly challenging substrates or when reaction optimization is insufficient, protecting the boronic acid as a more stable derivative is a highly effective strategy. The two most common and effective protecting groups are pinacol esters and N-methyliminodiacetic acid (MIDA) esters . These derivatives are more stable to storage and reaction conditions and can release the active boronic acid in situ.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol converts the boronic acid to its more stable pinacol ester, which can be used directly in Suzuki-Miyaura coupling reactions.
Materials:
-
This compound
-
Pinacol
-
Toluene or Diethyl Ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or Dean-Stark apparatus (if using toluene)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Add pinacol (1.0-1.2 equiv).
-
Add anhydrous toluene or diethyl ether as the solvent. If using toluene, a Dean-Stark apparatus is recommended to remove the water formed during the reaction. If using diethyl ether, add anhydrous magnesium sulfate (1.5 equiv) as a drying agent.[7]
-
Stir the mixture at room temperature for 24 hours if using diethyl ether with MgSO₄. If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved (typically 2-4 hours).
-
After the reaction is complete (monitor by TLC or LC-MS), filter off the magnesium sulfate if used.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester is often a solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: In Situ Slow Release from N-Methyliminodiacetic Acid (MIDA) Boronate
MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy, which maintains a very low concentration of the free, unstable boronic acid during the coupling reaction.[6]
Materials:
-
This compound MIDA ester (prepared separately or purchased)
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Dioxane and Water
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the this compound MIDA ester (1.0-1.2 equiv), the palladium catalyst (e.g., 2-5 mol %), and the phosphine ligand (e.g., 4-10 mol %).
-
Add potassium phosphate (K₃PO₄) as the base (typically 3.0-7.5 equivalents).
-
Add the solvent system, typically a mixture of dioxane and water (e.g., 5:1 ratio).[6]
-
Seal the vessel and heat the reaction mixture (e.g., 60-80 °C) with vigorous stirring for the required time (typically 6-24 hours). The mild aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the catalytic cycle.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by standard methods such as column chromatography.
By implementing these optimized conditions and protective strategies, researchers can overcome the inherent instability of this compound, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sserc.org.uk [sserc.org.uk]
- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Chloro-2-ethoxycarbonylphenylboronic acid in Cross-Coupling
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-ethoxycarbonylphenylboronic acid in cross-coupling reactions. This resource is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of your experiments and achieve optimal results. The electron-withdrawing nature of both the chloro and ethoxycarbonyl substituents on this boronic acid presents unique challenges, primarily in the form of undesired side reactions. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that corresponds to the starting boronic acid being converted to ethyl 3-chlorobenzoate. What is happening and how can I prevent it?
A1: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2] This process involves the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, such as water.[2][3] For this compound, the electron-withdrawing nature of the substituents makes the carbon-boron bond more susceptible to cleavage.[4]
Key Factors Influencing Protodeboronation:
-
Presence of Water: Aqueous basic conditions can accelerate protodeboronation.[3][4]
-
Base Strength: Stronger bases can promote this side reaction.[4]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[5]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | Minimize the primary proton source. | Use anhydrous, degassed solvents and ensure all reagents are dry.[5] |
| Optimize Base Selection | Weaker bases are often sufficient and less prone to inducing protodeboronation. | Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[6][7] |
| Employ a More Stable Boron Reagent | Protect the boronic acid functionality until it is needed in the catalytic cycle. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents slowly release the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[2][5] |
| Minimize Reaction Time and Temperature | Reduce the thermal exposure of the sensitive boronic acid. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature (e.g., 80 °C) before increasing it if the reaction is too slow.[5] |
Q2: My main impurity is a symmetrical biaryl, the dimer of this compound. What causes this homocoupling, and how can I suppress it?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction reduces the yield of your desired cross-coupled product and introduces a purification challenge due to the often similar polarity of the homocoupled product and the target molecule.[8]
Primary Causes of Homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[8][9][10]
-
Use of a Pd(II) Precatalyst: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is especially prevalent at the beginning of the reaction.[8][10][11]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Remove dissolved oxygen, a key promoter of homocoupling. | Sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.[10][12] The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is also highly effective.[10] |
| Choice of Palladium Source | Start with a Pd(0) source to bypass the initial Pd(II)-mediated homocoupling pathway. | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[13] |
| Addition of a Reducing Agent | To minimize the concentration of free Pd(II) in the reaction mixture. | The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[9][12] |
| Ligand Selection | Bulky, electron-rich ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway. | Employ ligands such as SPhos or XPhos, which are known to be effective in challenging Suzuki couplings.[14][15] |
Troubleshooting Workflow
Here is a logical workflow to diagnose and address common issues encountered when using this compound in cross-coupling reactions.
Caption: A troubleshooting workflow for common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water).[6] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[5] Finally, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5][6]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of this compound to its Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification.
Mechanistic Insights
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing side reaction pathways of protodeboronation and homocoupling.
Caption: The Suzuki cycle and competing side reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 4-Chloro-2-ethoxycarbonylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-ethoxycarbonylphenylboronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthetic products.
Introduction: Understanding the Molecule and Its Challenges
This compound is a valuable building block in organic synthesis. Its structure, however, presents a unique set of purification challenges that must be carefully managed.
-
The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling reactions.[1][2] Incomplete reaction or side reactions like homocoupling and protodeborylation are common sources of impurities.[3]
-
The Ethoxycarbonyl Group: This ester functionality is sensitive to basic conditions, especially at elevated temperatures, and can hydrolyze to the corresponding carboxylic acid. This introduces a highly polar, often difficult-to-remove impurity.
-
The Chloro Group: While less reactive in Suzuki couplings than bromides or iodides, its electron-withdrawing nature influences the reactivity of the boronic acid and the polarity of the resulting products.[1]
This guide addresses these challenges through a series of troubleshooting scenarios, frequently asked questions, and detailed protocols.
Section 1: Troubleshooting Guide
This section is formatted to address specific problems you might observe during your post-reaction analysis.
Question: My purified product is contaminated with residual palladium. How can I effectively remove it?
Answer: Residual palladium is a common issue in cross-coupling chemistry, often appearing as a fine black precipitate (palladium black) or remaining as soluble, colored complexes in your product.[4] Its removal is critical, especially in pharmaceutical applications.
Probable Causes:
-
Catalyst Agglomeration: The active Pd(0) species can aggregate and precipitate, becoming less effective and contaminating the product.[4]
-
Strong Ligand Chelation: Your product, particularly if it contains nitrogen or sulfur heterocycles, may chelate with palladium, keeping it in solution and making it difficult to remove.[5]
Solutions:
-
Filtration through Celite®: This is the first and simplest step. After the reaction, dilute the mixture with a suitable solvent (like ethyl acetate or DCM) and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[6][7][8] This will remove most of the heterogeneous palladium black.
-
Activated Carbon Treatment: If soluble palladium persists (indicated by a colored solution), treatment with activated carbon can be effective.[5][9] Add 5-10 wt% activated carbon relative to your crude product, stir the solution for several hours, and then filter through Celite® to remove the carbon.[5] Be aware that activated carbon is non-specific and may adsorb some of your product, so monitor with TLC or LC-MS.[5]
-
Metal Scavengers: For challenging cases, solid-supported scavenger resins are highly effective.[10] These are typically silica or polymer beads functionalized with thiol or amine groups that have a high affinity for palladium.[5][10] The crude product solution is stirred or passed through a cartridge containing the scavenger, which selectively binds the palladium for easy removal by filtration.[10]
Expert Tip: The choice of scavenger should be considered carefully. Given that your product contains an ester, avoid scavengers that might have reactive functionalities or require harsh conditions that could compromise your target molecule.
Question: I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid. What is it and how can I deal with it?
Answer: You are observing the product of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other.[11][12] This consumes your starting material, lowers the yield of your desired product, and creates a purification challenge due to the structural similarity of the byproduct.[11]
Causative Mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[11][12]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled dimer at the start of the reaction.[3][11][12]
Prevention & Purification Strategy:
-
Prevention (In-Reaction):
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate the initial homocoupling seen with Pd(II) sources.[13]
-
-
Purification (Post-Reaction):
-
Column Chromatography: The homocoupled byproduct (5,5'-dichloro-2,2'-bis(ethoxycarbonyl)biphenyl) is often less polar than the desired cross-coupled product, especially if your coupling partner is a polar heterocycle. A carefully selected solvent system for flash column chromatography can usually achieve separation.[14]
-
Recrystallization: If the product is a solid, recrystallization can be highly effective.[15][16] The homocoupled byproduct may have different solubility properties, allowing for its removal.
-
Troubleshooting Homocoupling Issues
Caption: Workflow for diagnosing and addressing boronic acid homocoupling.
Question: My LC-MS shows an impurity with a mass 28 units lower than my expected product. What is this?
Answer: A mass difference of -28 amu almost certainly corresponds to the hydrolysis of the ethoxycarbonyl group (-COOEt) to a carboxylic acid (-COOH) . This occurs via the loss of an ethyl group (+H, -C₂H₅; net change -27) or loss of ethylene (-C₂H₄; net change -28). This is a common issue when running Suzuki reactions under basic conditions, especially with prolonged reaction times or high temperatures.
Probable Causes:
-
Strong Base: Using strong bases like NaOH or KOH, or even weaker bases like K₂CO₃ at high temperatures for extended periods, can facilitate ester saponification.
-
Aqueous Workup: An overly basic or acidic aqueous workup can also cause hydrolysis.
Solutions:
-
Reaction Optimization:
-
Use a milder base if possible (e.g., CsF, K₃PO₄).[17]
-
Minimize reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Workup Strategy:
-
Perform the aqueous workup under neutral or mildly basic conditions. Avoid strong acids or bases.
-
-
Purification:
-
Extraction: If the hydrolyzed impurity is present, you can often remove it with a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of NaHCO₃. The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while your desired ester product remains in the organic layer.
-
Chromatography: The carboxylic acid is significantly more polar than the ester. It will have a much lower Rf on silica gel and can be easily separated by column chromatography.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended first step after my Suzuki reaction is complete? A1: The first step is a proper aqueous workup . A typical procedure involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate), and washing with water or brine to remove the bulk of the inorganic salts from the base.[8] This is often followed by filtration through Celite® to remove the palladium catalyst.[6][8] The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[8]
Q2: Which primary purification technique should I choose: column chromatography, recrystallization, or extraction? A2: The best technique depends on the nature of your product and the impurities present.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization: Ideal if your product is a solid and is significantly purer than the contaminants.[15][16] It is excellent for removing small amounts of impurities and can be easily scaled up.
-
Column Chromatography: The most versatile method for separating mixtures, especially for products that are oils or when impurities have similar polarities to the product.[14][18][19]
-
Acid/Base Extraction: A powerful technique specifically for removing acidic (like a hydrolyzed ester) or basic impurities. It is often used as a preliminary purification step before chromatography or recrystallization.
Q3: What are the best practices for setting up a silica gel column to purify my biaryl ester product? A3:
-
Choose the Right Solvent System: Use TLC to find a solvent system (e.g., a hexane/ethyl acetate or DCM/methanol mixture) that gives your product an Rf value of approximately 0.2-0.3.[14] This provides a good balance between separation and elution time.
-
Column Size: Use a column with a diameter such that the silica gel height is about 10-15 times the diameter. The amount of silica should be 50-100 times the weight of your crude product.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.[20]
-
Elution: Run the column with consistent pressure (flash chromatography) and collect fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
Q4: How do I confirm the purity and identity of my final product? A4: A combination of analytical techniques is required:
-
TLC/LC-MS: To check for the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any contaminants.
-
Melting Point: For solid products, a sharp melting point indicates high purity.[15]
Section 3: Standardized Protocols
Protocol 1: General Aqueous Workup & Palladium Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) (approx. 10 mL per 1 mmol of starting halide).
-
Prepare a pad of Celite® (1-2 cm thick) in a Büchner or sintered glass funnel.
-
Filter the diluted reaction mixture through the Celite® pad. Wash the reaction flask and the Celite® pad with additional EtOAc to ensure all product is collected.[6][8][15]
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (40-63 µm) in the chosen non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the solvent until it is level with the top of the silica bed.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel and concentrate to dryness to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column. Add a thin layer of sand on top to protect the surface.
-
Carefully fill the column with the eluent and begin eluting using positive pressure (flash chromatography), collecting fractions.
-
Analyze fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.[13][18][19]
Section 4: Data Tables
Table 1: Common Impurities and Characteristics
| Impurity Name | Structure | Typical Polarity (vs. Product) | Identification Tip (Mass Spec) |
| Unreacted Boronic Acid | This compound | More Polar | M+H of starting material |
| Homocoupled Byproduct | 5,5'-dichloro-2,2'-bis(ethoxycarbonyl)biphenyl | Less Polar | Mass is (2 x Boronic Acid Mass) - 2x(OH) - B |
| Protodeborylation Product | Ethyl 3-chlorobenzoate | Less Polar | Mass of product - B(OH)₂ + H |
| Hydrolyzed Product | 4-Chloro-2-(carboxy)biaryl | Much More Polar | Mass of product - 28 amu |
| Triphenylphosphine Oxide | (C₆H₅)₃P=O | Moderately Polar | M+H = 279.1 |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Product Type | Starting Hexane:Ethyl Acetate Ratio | Modifier |
| Biaryl (non-polar coupling partner) | 95:5 to 90:10 | N/A |
| Biaryl (polar coupling partner, e.g., pyridine) | 80:20 to 70:30 | N/A |
| Biaryl with additional polar groups | 50:50 | May require DCM/MeOH system |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. spinchem.com [spinchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. reddit.com [reddit.com]
Catalyst deactivation in Suzuki reactions with substituted boronic acids.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, particularly when working with substituted boronic acids. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation.
Q1: My Suzuki-Miyaura reaction has stalled or resulted in a low yield. What are the primary suspects?
A1: A stalled or low-yielding reaction is the most common issue and can typically be attributed to one of four areas:
-
Catalyst Deactivation: The active Pd(0) species has been compromised through oxidation, agglomeration, or poisoning.[1]
-
Boronic Acid Instability: The boronic acid is degrading, most commonly via protodeboronation, before it can participate in the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The chosen combination of ligand, base, solvent, or temperature is not suitable for the specific substrates.
-
Reagent Purity: Impurities in the starting materials, solvents, or base are poisoning the catalyst.[3][4]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can be highly informative. The most common sign is the formation of a black precipitate, which is typically palladium black—an inactive, agglomerated form of palladium.[1][4] While many successful Suzuki reactions may generate some black precipitate towards the end, its rapid formation early in the reaction, coupled with a halt in starting material consumption (as monitored by TLC or LC-MS), is a strong indicator of premature catalyst death.[4]
Q3: How do impurities in my boronic acid affect the catalyst?
A3: The purity of the boronic acid is critical for an efficient reaction.[3][5] Impurities can poison the palladium catalyst, leading to reduced activity or complete failure.[3] For instance, residual reagents from the boronic acid synthesis or inorganic borate salts can interfere with the catalytic cycle. It is crucial to use high-purity boronic acids, as this leads to cleaner reaction profiles, simplifies purification, and ensures reproducibility.[3]
Q4: What is protodeboronation, and how does it impact my reaction?
A4: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen bond.[2] This non-productively consumes your boronic acid, reducing the potential yield. This process is often accelerated by high temperatures and certain basic or acidic conditions.[2][6] Boronic acids with electron-withdrawing groups or certain heteroaromatic rings are particularly susceptible.[7][8]
Q5: My reaction is very slow with electron-deficient or sterically hindered arylboronic acids. Is the catalyst being deactivated?
A5: Not necessarily. While deactivation is always a possibility, this is often a kinetics issue. The transmetalation step of the Suzuki cycle is sensitive to both electronic and steric effects.
-
Electron-deficient boronic acids: These are less nucleophilic, which slows down the transfer of the aryl group from boron to palladium.
-
Sterically hindered boronic acids (e.g., ortho-substituted): The bulkiness around the boron center impedes its approach to the palladium complex, slowing the transmetalation rate. In these cases, the catalyst's turnover frequency is low, not necessarily inactive. The solution often involves using more electron-rich and bulky ligands to accelerate the reductive elimination step, which can help drive the overall cycle forward.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, explaining the mechanism of deactivation and offering targeted solutions.
Guide 1: The Problem of Palladium Black
Q: I'm observing a black precipitate early in my reaction, and conversion has stopped. What is it, and how can I prevent it?
A: This is a classic symptom of catalyst agglomeration into palladium black.[4] The active catalyst in a Suzuki reaction is a soluble, low-ligated Pd(0) species.[7] When these species are stripped of their stabilizing ligands or the ligands themselves degrade, the palladium atoms aggregate into catalytically inactive nanoparticles.[10]
Causality & Mechanism:
-
Ligand Degradation: Phosphine ligands, especially simple ones like PPh₃, can be sensitive to oxidation by trace oxygen in the solvent, forming phosphine oxides that do not effectively stabilize the Pd(0) center.[10] Peroxides in ether solvents (like THF or dioxane) are particularly destructive.[10]
-
Insufficient Ligand: If the ligand-to-palladium ratio is too low, coordinatively unsaturated palladium complexes can form, which are prone to aggregation. This is a common issue when using bulky monodentate phosphines, which can easily dissociate.[10]
-
Thermal Instability: Some catalyst systems are not stable at high temperatures. The increased kinetic energy can lead to more frequent dissociation of ligands, promoting agglomeration.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for Palladium Black formation.
Guide 2: Combating Protodeboronation
Q: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I'm isolating the de-borylated arene. What's happening and how do I stop it?
A: You are observing protodeboronation, a major competing side reaction in Suzuki couplings.[2] The C-B bond is being cleaved by a proton source, wasting your starting material. This is particularly problematic for heteroaryl boronic acids (especially 2-heteroaryls) and those bearing protonable functional groups.[7]
Causality & Mechanism: The mechanism of protodeboronation is highly dependent on pH and reaction conditions.[2] In the basic aqueous media common to Suzuki reactions, a base-catalyzed pathway is often operative. The rate of this undesired reaction can sometimes be competitive with the rate of transmetalation, especially if the transmetalation step is slow (e.g., at low temperatures or with challenging substrates).[6] Recent studies have also shown that palladium(II) complexes with bulky phosphine ligands can actively catalyze protodeboronation, paradoxically hindering the desired cross-coupling.[11]
Solutions & Mitigation Strategies:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or an organotrifluoroborate salt.[2][7] These derivatives are more resistant to protodeboronation. MIDA boronates are particularly useful in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[2][12]
-
Optimize Reaction Conditions:
-
Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. In some cases, a fluoride source like KF can be effective.[13]
-
Solvent: Minimize the amount of protic solvent (water). While some water is often necessary for the transmetalation step, an excess can favor protodeboronation.[7]
-
Temperature: Lowering the temperature can slow the rate of protodeboronation.[6] If the desired coupling is also slow, a more active catalyst system is required.
-
-
Increase Transmetalation Rate: A faster transmetalation will outcompete protodeboronation. Using a highly active catalyst system (e.g., a modern Buchwald ligand/precatalyst) can significantly improve yields for susceptible boronic acids.
Caption: Competition between transmetalation and protodeboronation.
Guide 3: Suppressing Boronic Acid Homocoupling
Q: My main byproduct is a symmetrical biaryl from the homocoupling of my boronic acid. What causes this and how can I minimize it?
A: Boronic acid homocoupling is another common side reaction that forms a symmetrical biaryl (Ar'-Ar') and consumes your nucleophile. This is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[14][15]
Causality & Mechanism: The desired Suzuki cycle relies on Pd(0). If Pd(II) species are present in the reaction mixture (either from an unreduced precatalyst or from oxidation of Pd(0) by air), they can undergo a stoichiometric reaction with two equivalents of the boronic acid to produce the homocoupled product and regenerate Pd(0).[14]
Solutions & Mitigation Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure the reaction mixture and headspace are thoroughly deoxygenated before adding the catalyst. A subsurface sparge with nitrogen or argon is highly effective.[14][15]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the catalytic cycle.[14]
-
Catalyst Choice: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) can suppress homocoupling.[14] Alternatively, using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst like Pd(OAc)₂ can be beneficial, though all systems require oxygen exclusion.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Part 3: Data Presentation & Key Parameters
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solutions |
| Black Precipitate (Palladium Black) | Ligand oxidation/degradation; Insufficient ligand; High temperature | Rigorously degas; Use robust ligands (bidentate, bulky phosphines, NHCs); Screen lower temperatures. |
| Protodeboronation (Ar-H formation) | Unstable boronic acid; Excess protic solvent; High temperature; Slow transmetalation | Protect boronic acid (pinacol/MIDA ester); Minimize water; Lower temperature; Use a more active catalyst.[2] |
| Homocoupling (Ar'-Ar' formation) | Presence of Oxygen; Pd(II) species in the reaction | Rigorously degas; Add a mild reducing agent (e.g., potassium formate); Consider Pd/C or a Pd(0) source.[14] |
| Stalled Reaction (no precipitate) | Slow oxidative addition (e.g., with Ar-Cl); Slow transmetalation (hindered/e-deficient substrates) | Use more electron-rich, bulky ligands (e.g., Buchwald ligands); Increase temperature cautiously; Ensure base is adequate. |
Part 4: Experimental Protocols
Protocol 1: High-Throughput Ligand Screening
Objective: To rapidly identify an optimal ligand for a challenging Suzuki coupling reaction that is prone to catalyst deactivation.
Methodology:
-
Prepare Stock Solutions:
-
Substrate Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of your aryl halide (1.0 eq) and substituted boronic acid (1.5 eq) in the chosen solvent (e.g., dioxane).
-
Palladium Precatalyst Solution: Prepare a stock solution of a common palladium source (e.g., Pd₂(dba)₃) in the same solvent.
-
Ligand Solutions: Prepare individual stock solutions for each ligand to be screened (e.g., SPhos, XPhos, RuPhos, dppf, Xantphos) at the desired Pd:Ligand ratio (typically 1:2 for monodentate, 1:1.1 for bidentate).
-
-
Reaction Assembly:
-
In an array of reaction vials (e.g., a 24-well plate), add the chosen base (e.g., K₃PO₄, 2.0 eq) to each vial.
-
Dispense the substrate stock solution into each vial.
-
Dispense the palladium precatalyst solution into each vial (e.g., to achieve 1-2 mol% Pd).
-
Dispense a different ligand solution into each corresponding vial.
-
Seal the vials tightly with septa caps.
-
-
Execution:
-
Place the vial array on a heated stirring block set to the desired temperature (e.g., 80-100 °C).
-
Stir vigorously for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench a small, measured aliquot from each reaction.
-
Analyze by LC-MS or GC-MS with an internal standard to determine the relative conversion to the desired product and identify key byproducts.
-
Protocol 2: Preparation and Use of Boronic Acid Pinacol Ester
Objective: To improve reaction outcomes by converting a boronic acid that is susceptible to protodeboronation into its more stable pinacol ester form.
Methodology:
-
Synthesis of the Pinacol Ester:
-
In a round-bottom flask, dissolve the substituted boronic acid (1.0 eq) and pinacol (1.1 eq) in a solvent like toluene or dichloromethane.
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the water byproduct.
-
Monitor the reaction by TLC or GC until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by chromatography or distillation if necessary.[1]
-
-
Suzuki-Miyaura Coupling:
-
Follow your standard Suzuki protocol, substituting the boronic acid pinacol ester (typically 1.5 eq) for the boronic acid. Note that a strong base like K₃PO₄ is usually required to facilitate the in-situ hydrolysis and transmetalation of the ester.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling reaction, with a specialized focus on sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with bulky coupling partners. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forming carbon-carbon bonds. However, when one or both coupling partners bear significant steric bulk, particularly ortho-substituents on the boronic acid, the reaction's efficiency can be dramatically reduced. This steric impediment can hinder key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of undesirable side products. This guide provides a structured approach to understanding and overcoming these challenges.
Troubleshooting Guide & FAQs
Here we address common issues encountered when using sterically hindered boronic acids in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling with a bulky substrate fails, the issue often lies in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Steric hindrance can negatively impact each of these. Here’s a prioritized checklist:
-
Catalyst System (Ligand Choice): Standard phosphine ligands like PPh₃ are often inadequate for sterically demanding couplings. The use of bulky, electron-rich phosphine ligands is crucial.[1][2] These ligands promote the formation of the active monoligated Pd(0) species, which is necessary to facilitate oxidative addition and subsequent steps.[3] Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for hindered substrates.[1][4]
-
Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[5][6] For hindered boronic acids, a stronger base is often required to facilitate this step. However, very strong bases can also promote side reactions. A careful screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[7][8]
-
Solvent System: The choice of solvent can influence reaction rates and selectivity.[9][10][11] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The aqueous component can be crucial for dissolving the base and facilitating the formation of the active borate species.[12]
-
Temperature: Sterically hindered couplings often require higher reaction temperatures to overcome the activation energy barrier.[13] Reactions are typically run at temperatures ranging from 80-110 °C.[1]
Q2: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and is often exacerbated by the basic and aqueous conditions of the reaction.[2] To mitigate this:
-
Use Anhydrous Conditions (with caution): While some water is often beneficial, excessive water can promote protodeboronation. Using carefully dried solvents and reagents can help. Some anhydrous protocols with specific bases like K₃PO₄ might still require a few equivalents of water to be effective.[12]
-
Modify the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt, can protect it from premature decomposition.[1] These derivatives release the boronic acid more slowly in situ.
-
Use a Precatalyst: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are designed for rapid formation of the active Pd(0) species.[14][15][16] This can allow the desired cross-coupling to occur faster than the competing protodeboronation.
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can it be prevented?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative dimerization.[1]
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction. Inefficient reduction of Pd(II) can sometimes lead to side reactions.[1]
Q4: The reaction is very slow, even at high temperatures. What adjustments can I make?
A4: Slow reaction rates with hindered substrates are common. Besides the points mentioned in Q1, consider the following:
-
Ligand-to-Palladium Ratio: For in-situ generated catalysts, optimizing the ligand-to-palladium ratio can be critical. A ratio of 1.2:1 or even higher may be beneficial.[8]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more consistent and faster initiation of the catalytic cycle.[8][17]
-
Solvent Choice: While common solvents are a good starting point, sometimes a switch to a higher boiling solvent like xylenes can allow for higher reaction temperatures and improved rates.[13]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling and the challenges of steric hindrance, the following diagrams illustrate the key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with electron-deficient boronic acids. As experienced scientists know, while the Suzuki reaction is a powerful tool for C-C bond formation, its success is highly dependent on the electronic nature of the coupling partners.[1][2] Electron-deficient boronic acids present a unique set of challenges that can often lead to failed or low-yielding reactions.
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve success in your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a rapid diagnostic framework for your failed reactions.
Q1: Why is my Suzuki reaction with an electron-deficient boronic acid failing?
A1: The most common culprit is a slow or inhibited transmetalation step. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group that needs to be transferred to the palladium center. This electronic deficit makes the boron atom more Lewis acidic but slows the crucial transfer to the palladium catalyst, thereby stalling the catalytic cycle. A secondary, but significant, issue is the increased susceptibility of these boronic acids to protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[3][4][5]
Q2: I see no product and only my starting materials. What are the first three things I should check?
A2:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Electron-deficient substrates require more robust systems. Ensure you are using a modern, electron-rich, and bulky phosphine ligand (e.g., SPhos, XPhos) paired with a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These ligands promote the formation of the active Pd(0) species and accelerate the key steps of the catalytic cycle.[6]
-
Base Selection: The choice of base is critical. Strong bases can accelerate the desired reaction but may also promote protodeboronation of your sensitive boronic acid.[4] If you used a strong base like NaOH or KOt-Bu, consider switching to a milder, yet effective, base such as K₃PO₄ or Cs₂CO₃.[7] The physical form matters, too; ensure the base is finely powdered for better solubility and reactivity.
-
Reaction Conditions: Ensure your solvent was rigorously degassed and the reaction was run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst. Also, consider if the temperature is sufficient. These challenging couplings often require higher temperatures (e.g., 80-110 °C) to overcome the higher activation energy.[4]
Q3: I'm observing a significant amount of a side product where the boronic acid has been replaced by hydrogen. What is happening?
A3: This is a classic case of protodeboronation.[5] Electron-deficient boronic acids are particularly prone to this side reaction, which is often promoted by strong bases, high temperatures, and the presence of protic solvents like water.[4][5] To mitigate this, you can:
-
Switch to a milder or anhydrous base (e.g., KF).[4]
-
Use a more stable form of the boron reagent, such as a pinacol boronic ester (BPin) or an MIDA boronate, which are more resistant to protodeboronation.[3][4]
-
Run the reaction at the lowest temperature that still affords a reasonable reaction rate.[4]
Part 2: In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, this guide provides a more detailed, problem-oriented approach.
Problem 1: Low to No Conversion, Starting Materials Intact
This outcome strongly suggests an issue with one of the fundamental steps in the catalytic cycle.
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step, which is often the rate-limiting step for electron-deficient boronic acids.
Caption: The Suzuki catalytic cycle with the critical transmetalation step highlighted.
Use the following decision tree to systematically address the problem of low conversion.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Problem 2: Significant Protodeboronation Side Product
The presence of the hydrogen-substituted arene derived from your boronic acid indicates that the C-B bond is being cleaved by a proton source before it can transmetalate to the palladium center.
| Cause | Mechanistic Explanation | Recommended Solution |
| Harsh Basic Conditions | Strong bases (e.g., NaOH, NaOEt) in the presence of water can readily facilitate the protonolysis of the C-B bond, especially in electron-deficient systems which stabilize the transient aryl anion.[5][8] | Switch to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). For extremely sensitive substrates, consider base-free or "cationic" Suzuki coupling conditions.[4][9] |
| High Temperatures | Elevated temperatures can accelerate the rate of protodeboronation, often competing more effectively with the desired coupling reaction at higher thermal energy.[4] | Attempt the reaction at the lowest possible temperature that allows for product formation (e.g., start at 60-80 °C and monitor). |
| Boronic Acid Instability | The free boronic acid, -B(OH)₂, is inherently susceptible to protodeboronation.[10] | Convert the boronic acid to a more stable derivative like a pinacol boronic ester (BPin), an MIDA boronate, or a trifluoroborate salt. These "masked" reagents are more robust and release the active species more slowly under the reaction conditions.[3][4] |
Part 3: Key Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always remember to perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a reliable starting point for coupling an electron-deficient boronic acid with an aryl halide. It employs a modern catalyst system known for its effectiveness in difficult couplings.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Ester (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), the boronic acid (or ester, 1.2-1.5 equiv), finely powdered K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.01-0.02 equiv) to the oven-dried reaction vial.
-
Inert Atmosphere: Seal the vial with the septum cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane or toluene via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: Conversion of a Boronic Acid to a Pinacol Boronic Ester (BPin)
If protodeboronation is a persistent issue, converting your boronic acid to its more stable pinacol ester is a highly effective strategy.[4]
Materials:
-
Electron-Deficient Boronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or a drying agent
-
Round-bottom flask with a stir bar
Step-by-Step Methodology:
-
Dissolution: Add the boronic acid (1.0 equiv) and pinacol (1.1 equiv) to a round-bottom flask. Dissolve the solids in a minimal amount of anhydrous THF or DCM.
-
Drying: Add anhydrous MgSO₄ to the solution to sequester the water that is formed during the esterification.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or GC-MS by observing the disappearance of the boronic acid starting material.
-
Isolation: Once the reaction is complete, filter off the drying agent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude pinacol boronic ester is often pure enough to be used directly in the Suzuki coupling reaction. If necessary, it can be further purified by recrystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-Chloro-2-ethoxycarbonylphenylboronic Acid
Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates
4-Chloro-2-ethoxycarbonylphenylboronic acid is a sophisticated building block, pivotal in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) cannot be overstated. However, the success of these syntheses—in terms of yield, reproducibility, and the impurity profile of the final product—is fundamentally tethered to the purity of the boronic acid precursor.
Impurities such as the corresponding boroxine (the trimeric anhydride), unreacted starting materials, homocoupled byproducts, or deboronated species can have significant downstream consequences. They can poison catalysts, lead to the formation of difficult-to-remove related substances in the API, and, in the worst case, introduce potentially mutagenic impurities.[1] Therefore, a robust, multi-faceted analytical strategy to rigorously assess the purity of this compound is not merely a quality control measure; it is a prerequisite for efficient and reliable drug development.
This guide provides a comparative analysis of the primary analytical techniques used to determine the purity and assay of this critical reagent. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of field experience to empower researchers to make informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis for most organic molecules, and boronic acids are no exception. Its strength lies in its ability to separate the main component from structurally similar impurities, providing a detailed impurity profile.
Causality of Method Choice: The ester and chloro- functionalities, along with the phenylboronic acid group, provide sufficient hydrophobicity and a UV chromophore, making RP-HPLC with UV detection an ideal first-line technique. It allows for the simultaneous quantification of the main peak (% Area) and the detection of process-related impurities and degradants. The development of specialized column technologies, such as those designed to minimize metal interactions, has further improved the chromatography of boronic acids, which can be prone to peak tailing.[2]
Comparative HPLC Methodologies
| Method | Principle | Strengths | Limitations |
| RP-HPLC with UV Detection | Separation based on hydrophobicity on a C18 or similar column. | Excellent for routine purity checks, stability studies, and quantifying known and unknown impurities. Widely available. | Requires impurities to have a UV chromophore. Co-elution is possible. Does not provide an absolute assay without a certified reference standard. |
| LC-MS/MS | HPLC coupled with mass spectrometry. | Provides mass information for peak identification, enabling characterization of unknown impurities. Offers exceptional sensitivity and specificity for trace-level analysis.[3][4][5] | Higher equipment cost and complexity. Ionization efficiency can vary between compounds. |
| HPLC with Post-Column Derivatization | Chemical reaction after separation to make analytes detectable. | Useful for selective detection of boronic acids if a universal detector is not available or if matrix interference is high.[6][7] | Adds complexity to the setup and may introduce variability. |
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a self-validating system designed for robust performance. System suitability parameters must be met before sample analysis.
-
Instrumentation & Consumables:
-
HPLC or UHPLC system with a PDA or UV detector.
-
Column: XSelect Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard: A well-characterized in-house or commercial reference standard of this compound.
-
Sample Concentration: Approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 18.0 80 18.1 20 | 22.0 | 20 |
-
-
System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject the sample solution in duplicate.
-
Calculate the purity based on the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Boroxine Detection
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and the identification of specific impurities that may be difficult to resolve chromatographically, such as the corresponding boroxine.
Causality of Method Choice: While HPLC provides a purity profile, it doesn't confirm the primary peak's identity. ¹H NMR provides a unique fingerprint of the molecule, confirming its structure. Crucially, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroximes.[8] These species have distinct chemical shifts in the NMR spectrum, allowing for their detection and quantification, which is vital as boroximes can exhibit different reactivity in Suzuki couplings.[8] Furthermore, ¹¹B NMR can be employed to directly probe the boron atom's chemical environment.[9][10]
Experimental Protocol: ¹H NMR for Structural and Purity Assessment
-
Instrumentation & Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide), as it effectively solubilizes the boronic acid and its B-OH protons are often observable.
-
Internal Standard (for quantitative NMR, qNMR): A certified standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
For qNMR, also add an accurately weighed amount of the internal standard.
-
Cap and gently agitate to dissolve completely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration, especially for qNMR.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Structural Confirmation: Verify that the observed chemical shifts, coupling constants, and integration values match the expected structure of this compound.
-
Impurity Detection: Look for unexpected signals. For example, the aromatic signals of the boroxine trimer will be slightly shifted compared to the monomeric boronic acid.[8]
-
Quantification (qNMR): Calculate the assay using the following formula:
-
Assay (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
-
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR structural and purity analysis.
Potentiometric Titration: The Gold Standard for Absolute Assay
While chromatographic and spectroscopic methods provide relative purity and structural information, they often rely on reference standards. Titration, however, is a primary analytical method that can determine the absolute content of the acidic boronic acid group without needing a standard of the same compound.
Causality of Method Choice: Boronic acids are weak Lewis acids. Their direct titration with a strong base is often inaccurate due to a poorly defined endpoint.[11][12] The key to this analysis is the addition of a polyol, such as mannitol or glycerol. The polyol complexes with the boronic acid, forming a much stronger boric acid ester complex, which behaves as a strong monobasic acid.[13][14] This results in a sharp, well-defined inflection point in the potentiometric titration curve, allowing for a highly precise and accurate assay determination.[15]
Experimental Protocol: Potentiometric Titration with Mannitol
-
Instrumentation & Reagents:
-
Autotitrator with a combination pH electrode.
-
Analytical balance.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant, traceable to a primary standard (e.g., potassium hydrogen phthalate).
-
D-Mannitol.
-
Solvent: A mixture of deionized water and an appropriate organic co-solvent (e.g., ethanol) if solubility is an issue, neutralized to a suitable pH before use.
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in a sufficient volume of the neutralized solvent mixture.
-
Add a significant excess of D-Mannitol (e.g., 5-10 g) and stir until dissolved. This drives the complexation reaction to completion.
-
Immerse the pH electrode and the titrant delivery tip into the solution.
-
Titrate with standardized 0.1 M NaOH, recording the pH as a function of titrant volume. The autotitrator will detect the equivalence point (the point of maximum inflection on the curve).
-
-
Calculation:
-
Assay (%) = (V_eq * M_NaOH * MW_analyte) / (m_sample * 10)
-
Where: V_eq = Volume of NaOH at equivalence point (mL), M_NaOH = Molarity of NaOH (mol/L), MW_analyte = Molecular Weight of the analyte ( g/mol ), m_sample = mass of the sample (mg).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatizable Impurities
GC-MS is typically reserved for analyzing specific types of impurities that are either naturally volatile or can be made volatile through derivatization.
Causality of Method Choice: While the boronic acid itself is not suitable for direct GC analysis due to its low volatility and high polarity, this technique is invaluable for detecting certain process impurities. For instance, trace levels of unreacted aryl halides or other volatile organic starting materials can be readily quantified. Furthermore, some boronic species can be derivatized to form more volatile esters, which can then be analyzed by GC-MS, a strategy sometimes used for detecting mutagenic boronic acid-related impurities.[1][16]
Experimental Protocol: Headspace GC-MS for Residual Solvents (Conceptual)
-
Instrumentation:
-
Headspace sampler coupled to a GC-MS system.
-
-
Sample Preparation:
-
Accurately weigh a sample of the boronic acid into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO, DMF) containing an internal standard.
-
Seal the vial.
-
-
Analysis:
-
Incubate the vial at a set temperature to allow volatile solvents to partition into the headspace.
-
Automatically inject a sample of the headspace gas into the GC-MS.
-
Identify and quantify solvents based on their retention times and mass spectra against a calibrated standard.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Specificity | Key Advantage | Main Limitation |
| HPLC-UV | Impurity Profiling, Relative Purity (% Area) | Good (µg/mL range) | Moderate | Excellent for separating a wide range of impurities. | Requires reference standard for identity and assay. |
| LC-MS/MS | Impurity Identification, Trace Analysis | Excellent (pg/mL to ng/mL)[3] | High | Provides structural information (mass) for unknowns. | High equipment cost and complexity. |
| NMR | Structure Confirmation, Boroxine Content, Assay (qNMR) | Low (mg range) | Very High | Absolute structural information, unique ability to quantify boroximes. | Low sensitivity, not suitable for trace impurity detection. |
| Titration | Absolute Assay | Moderate (mg range) | Moderate | Primary method for assay, high precision and accuracy, no analyte standard needed. | Not capable of impurity profiling; measures total acidity. |
| GC-MS | Volatile Impurity Analysis | Excellent (ppm range) | High | Gold standard for residual solvents and volatile starting materials. | Limited to volatile or derivatizable compounds. |
Conclusion and Integrated Strategy
No single technique can provide a complete picture of the purity of this compound. A comprehensive and trustworthy analysis relies on an orthogonal approach, leveraging the strengths of multiple methods.
A recommended strategy would be:
-
RP-HPLC as the primary method for routine purity checks, stability testing, and quantifying related substances.
-
¹H NMR for initial batch characterization to confirm the structure and to specifically quantify the boroxine content, which is a critical quality attribute.
-
Potentiometric Titration to establish a highly accurate, absolute assay value for the material, which can be used to qualify the reference standard used for HPLC.
-
LC-MS/MS for investigative work, such as identifying unknown impurities observed in the HPLC profile.
-
GC-MS as needed to control for volatile organic impurities or residual solvents from the manufacturing process.
By integrating these techniques, researchers and drug developers can build a robust data package that ensures the quality, consistency, and reliability of this vital synthetic intermediate, ultimately contributing to a more efficient and safer drug development pipeline.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. sciex.com [sciex.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. research.wur.nl [research.wur.nl]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. cdn.hach.com [cdn.hach.com]
- 14. metrohm.com [metrohm.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Chloro-2-ethoxycarbonylphenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a pillar of modern carbon-carbon bond formation.[1] At the heart of this reaction lies the boronic acid, a component whose subtle structural variations can dramatically influence reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route.
This guide provides an in-depth, objective comparison of 4-Chloro-2-ethoxycarbonylphenylboronic acid with a curated selection of alternative phenylboronic acids. By examining the interplay of electronic and steric effects, supported by physicochemical data and detailed experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.
The Subject of Comparison: this compound
This compound is a bifunctional reagent characterized by the presence of a chlorine atom and an ethoxycarbonyl group on the phenyl ring. These substituents impart unique electronic and steric properties that distinguish it from simpler phenylboronic acids. The chlorine atom at the para-position and the ethoxycarbonyl group at the ortho-position create a specific electronic environment around the boronic acid moiety, influencing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
The Alternatives: A Panel for Comparison
To provide a comprehensive performance analysis, this compound is compared against a panel of four other commercially available boronic acids, each chosen to represent a distinct electronic or steric profile:
-
4-Carboxyphenylboronic Acid: Features a strongly electron-withdrawing carboxylic acid group in the para-position.
-
4-Nitrophenylboronic Acid: Possesses a potent electron-withdrawing nitro group in the para-position.
-
4-Methoxyphenylboronic Acid: Carries an electron-donating methoxy group in the para-position.
-
2-Chlorophenylboronic Acid: Presents a sterically hindering and electron-withdrawing chlorine atom in the ortho-position.
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical properties of a boronic acid can offer predictive insights into its behavior in a reaction. The table below summarizes key physicochemical parameters for our subject molecule and its comparators.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C9H10BClO4 | 228.44 | Not available | Soluble in organic solvents. |
| 4-Carboxyphenylboronic acid | C7H7BO4 | 165.94 | 220 (dec.)[2] | Slightly soluble in DMSO, Methanol, and Water.[3][4] |
| 4-Nitrophenylboronic acid | C6H6BNO4 | 166.93 | 285-290 (dec.) | Slightly soluble in water.[5] |
| 4-Methoxyphenylboronic acid | C7H9BO3 | 151.96 | 204-206[6] | Soluble in DMSO and methanol.[6] |
| 2-Chlorophenylboronic acid | C6H6BClO2 | 156.37 | 92-102[7][8] | Soluble in DMSO and methanol.[9] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The efficiency of the transmetalation step is particularly sensitive to the electronic and steric nature of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling: An Evidence-Based Analysis
Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and carboxyl (-COOH), generally increase the Lewis acidity of the boronic acid. This can facilitate the formation of the boronate species required for transmetalation. However, strong EWGs can also decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[10]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH3), increase the electron density on the aromatic ring, enhancing its nucleophilicity and often leading to faster transmetalation and higher yields.[11]
Steric Effects:
-
Ortho substituents can significantly hinder the approach of the boronic acid to the palladium center, impeding the transmetalation step. This steric hindrance is a major factor in the reduced reactivity of many ortho-substituted boronic acids.[10][12]
Analysis of this compound:
This molecule presents a nuanced case. The para-chloro and ortho-ethoxycarbonyl groups are both electron-withdrawing, which should increase the Lewis acidity of the boron atom. However, the bulky ethoxycarbonyl group in the ortho position is expected to introduce significant steric hindrance. This combination suggests that while the boronic acid may be readily activated, the subsequent transmetalation step could be slow, potentially leading to lower yields or requiring more forcing reaction conditions compared to its para-substituted counterparts.
The following table provides a qualitative and quantitative comparison based on literature precedents for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide (e.g., 4-bromotoluene).
| Boronic Acid | Key Substituent Effects | Expected Reactivity | Representative Yield (%) |
| This compound | Ortho-EWG (steric hindrance), Para-EWG | Moderate to Low | Not readily available |
| 4-Carboxyphenylboronic acid | Para-EWG | High | Good to Excellent[2] |
| 4-Nitrophenylboronic acid | Strong Para-EWG | High | ~95%[10] |
| 4-Methoxyphenylboronic acid | Para-EDG | Very High | ~92% (with a similar substrate)[11] |
| 2-Chlorophenylboronic acid | Ortho-EWG (steric hindrance) | Low | Significantly lower than para/meta isomers[10] |
Experimental Protocols: A Guide to Practical Application
Reproducibility is a cornerstone of scientific integrity. The following detailed protocol for a general Suzuki-Miyaura cross-coupling reaction can be adapted for the boronic acids discussed in this guide.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Phosphine ligand (e.g., PPh3, 4 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H2O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of a boronic acid in a Suzuki-Miyaura coupling is a critical decision that balances electronic activation with steric accessibility.
-
This compound , with its ortho-ethoxycarbonyl group, is likely to exhibit reduced reactivity due to steric hindrance, despite the potential electronic activation from its electron-withdrawing substituents. It may be a suitable choice when the specific substitution pattern is required, but researchers should be prepared to screen various catalysts, ligands, and reaction conditions to achieve optimal yields.
-
For high-yielding and rapid reactions, 4-methoxyphenylboronic acid is an excellent choice due to its electron-donating substituent that accelerates the transmetalation step.
-
4-Nitrophenylboronic acid and 4-carboxyphenylboronic acid are also highly effective reagents, with their electron-withdrawing groups contributing to their reactivity.
-
2-Chlorophenylboronic acid serves as a cautionary example of the potent effect of steric hindrance, and its use is generally reserved for when the ortho-chloro substitution is essential for the target molecule.
Ultimately, the optimal boronic acid is context-dependent. This guide provides the foundational knowledge and comparative insights to empower researchers to navigate the nuanced landscape of Suzuki-Miyaura cross-coupling and select the most appropriate reagents for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-羧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 4. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 5. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]
- 6. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-氯苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3900-89-8 CAS MSDS (2-Chlorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Alternative reagents to 4-Chloro-2-ethoxycarbonylphenylboronic acid for Suzuki coupling
An Application Scientist's Guide to Selecting Organoboron Reagents for Suzuki Coupling: A Comparative Analysis of Alternatives to 4-Chloro-2-ethoxycarbonylphenylboronic acid
For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in numerous pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the success, efficiency, and scalability of this transformation. This guide provides an in-depth comparison of alternatives to this compound, a challenging electron-deficient substrate, offering field-proven insights and experimental guidance to navigate the crucial balance between reactivity and stability.
The Challenge: Understanding Electron-Deficient Arylboronic Acids
This compound is characterized by two electron-withdrawing groups: a chloro substituent and an ethoxycarbonyl group. While these features are essential for the final molecular architecture, they impart specific properties to the boronic acid that can complicate its use in synthesis:
-
Increased Lewis Acidity: The electron-withdrawing nature of the substituents enhances the Lewis acidity of the boron center.
-
Susceptibility to Protodeboronation: This heightened acidity makes the C-B bond more susceptible to cleavage under reaction conditions, particularly in the presence of protic sources. This decomposition pathway leads to the formation of an undesired arene byproduct, reducing the yield and complicating purification.[3]
-
Lower Stability: Compared to electron-rich or sterically hindered counterparts, electron-deficient boronic acids often exhibit lower thermal stability and a shorter shelf-life, leading to inconsistencies in reaction outcomes.[4][5]
These challenges necessitate the exploration of alternative organoboron reagents that offer enhanced stability without compromising the ultimate goal of efficient C-C bond formation.
The Suzuki-Miyaura Catalytic Cycle: The Central Role of Transmetalation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The nature of the organoboron reagent directly impacts the critical transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is a function of the nucleophilicity of the organic group on the boron and the ease of forming the active boronate species.
A Comparative Analysis of Alternative Organoboron Reagents
The primary alternatives to boronic acids are derivatives where the hydroxyl groups on the boron are replaced, leading to significant changes in stability and handling. The most common classes are boronate esters, potassium trifluoroborates, and MIDA boronates.
Boronic Acids (The Baseline)
-
Pros: Generally display the highest reactivity, often leading to faster reaction times due to the Lewis acidity of the boronic acid facilitating transmetalation.[4] They are also atom-economical.
-
Cons: Their reactivity is a double-edged sword, leading to lower stability. They are prone to oxidation, trimerization to form boroxines, and the aforementioned protodeboronation.[3][5] Purification can be challenging, and their shelf-life may be limited.
Boronate Esters (e.g., Pinacol Esters)
Boronate esters, particularly those derived from pinacol, are perhaps the most widely adopted alternative. They are formed by reacting the boronic acid with a diol.
-
Pros: Exhibit significantly enhanced stability, making them robust to storage, handling, and purification by standard techniques like column chromatography.[4] This stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions.[3][7]
-
Cons: They are generally less reactive than the corresponding boronic acids.[8][9] This often necessitates more forcing reaction conditions, such as higher temperatures or the use of stronger bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the active boronate species required for transmetalation.[10]
Potassium Aryltrifluoroborates (ArBF₃K)
These reagents are crystalline, air-stable salts that serve as a protected form of boronic acids.
-
Pros: Exceptionally stable and easy to handle. They are less prone to protodeboronation than boronic acids under neutral or acidic conditions. In the presence of a base, they slowly hydrolyze to release the active boronic acid, which can help suppress side reactions by maintaining a low concentration of the reactive species.
-
Cons: Their use requires stoichiometric amounts of a base for activation. The overall atom economy is lower compared to boronic acids.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acid surrogates.
-
Pros: Uniquely stable to a wide range of anhydrous reaction conditions and are fully compatible with silica gel chromatography. This allows for iterative cross-coupling strategies where a molecule containing a MIDA boronate can be elaborated through various synthetic steps before a final Suzuki coupling. The boronic acid is revealed in situ under mild basic aqueous conditions.
-
Cons: The MIDA group adds significant mass, impacting atom economy. An explicit deprotection step is required to engage the boron reagent in the coupling reaction.
Quantitative Performance Comparison
The choice of reagent involves a trade-off between reactivity and stability. The following table provides a semi-quantitative comparison for the coupling of an electron-deficient arylboron reagent with a generic aryl bromide.
| Reagent Type | Relative Reactivity | Stability & Shelf-Life | Ease of Purification | Typical Yield Consistency | Key Consideration |
| Boronic Acid | +++ | + | + | ++ | Prone to decomposition, potentially lowering yield and reproducibility.[4][5] |
| Pinacol Boronate Ester | ++ | +++ | +++ | +++ | Excellent stability, may require stronger base/higher temperature.[3][4] |
| Aryltrifluoroborate | ++ | +++ | +++ | +++ | Highly stable solid, requires activation.[11] |
| MIDA Boronate | + | ++++ | ++++ | +++ | Exceptional stability for multi-step synthesis; requires deprotection.[12] |
Decision-Making Workflow for Reagent Selection
Choosing the optimal boron reagent depends on the specific goals of the synthesis. The following workflow can guide the decision-making process.
Experimental Protocols
The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is suitable for reactive boronic acids where stability is less of a concern.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and ethanol (1 mL). Then, add a degassed 2M aqueous solution of Na₂CO₃ (2.0 mL, 4.0 mmol).
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Procedure for Less Reactive Arylboronate Pinacol Esters
This protocol employs more forcing conditions to drive the coupling of more stable but less reactive boronate esters.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the corresponding pinacol ester of this compound (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a ligand such as SPhos or XPhos (0.03 mmol, 3 mol%).
-
Base Addition: Add a stronger, anhydrous base such as powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as dioxane or 2-MeTHF (5 mL) via syringe.[13]
-
Reaction: Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Note: The choice of a stronger base (K₃PO₄) and an aprotic solvent is critical for boronate esters. The stronger base is more effective at forming the reactive "ate" complex, while the absence of water minimizes potential protodeboronation of the sensitive electron-deficient arylboron species.[10]
Conclusion
While this compound is a direct precursor in Suzuki-Miyaura couplings, its inherent instability presents significant challenges for reproducibility and scalability, particularly in the demanding context of pharmaceutical development. Boronate esters, especially pinacol esters, offer a superior balance of stability and reactivity.[4] Their robustness, ease of handling, and amenability to purification make them the preferred reagent class for complex syntheses. For specialized applications requiring iterative functionalization, MIDA boronates provide an unparalleled level of stability and synthetic flexibility. By understanding the trade-offs outlined in this guide, researchers can make informed decisions to select the optimal organoboron reagent, enhancing the reliability and success of their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 4-Chloro-2-ethoxycarbonylphenylboronic acid
Abstract
This guide provides an in-depth comparison of validated analytical methods for the characterization and quality control of 4-Chloro-2-ethoxycarbonylphenylboronic acid, a key intermediate in organic synthesis. Recognizing the paramount importance of purity and structural integrity for synthetic building blocks, this document details methodologies grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore the principles, applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we address the challenges associated with Gas Chromatography (GC) for boronic acids and present derivatization as a viable, albeit more complex, alternative. Each section explains the causality behind experimental choices, provides detailed protocols, and presents data in a clear, comparative format to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy for their needs.
Introduction: The Analytical Imperative for Boronic Acids
This compound is a versatile organoboron compound extensively used as a building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The success of these intricate synthetic pathways is fundamentally dependent on the purity and structural fidelity of the starting materials.[3] Even trace impurities can lead to catalyst poisoning, formation of unwanted side products, and significantly reduced yields, necessitating costly and time-consuming downstream purification.[3]
Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a critical component of process development and manufacturing. The primary analytical objectives for this intermediate are:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity & Assay: Quantitation of the main component and detection of any impurities.
-
Stability: Assessing degradation under various conditions to establish shelf-life and storage requirements.
This guide is structured to provide a comprehensive overview of the principal analytical techniques, grounded in the principles of scientific integrity and authoritative standards.[1][4]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a strategic decision based on the specific information required (e.g., purity, identity, water content), sample throughput needs, and available instrumentation. Below is a comparative summary of the most relevant techniques for analyzing this compound.
| Technique | Primary Application | Principle of Operation | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Purity, Assay, Impurity Profiling, Stability Testing | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution, excellent quantitation, robust, automatable, ideal for stability-indicating methods.[5] | Requires a chromophore for UV detection; boronic acids can exhibit secondary interactions with silica.[6][7] |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Identity Confirmation | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B) to reveal the molecular structure. | Provides definitive structural information, non-destructive.[8][9] | Low sensitivity, not ideal for trace impurity detection, complex spectra for mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification, Trace Analysis | Combines the separation power of HPLC with the mass-resolving capability of MS for identification. | Extremely high sensitivity and specificity, ideal for identifying unknown impurities.[10][11][12] | Quantitative accuracy can be affected by matrix effects; higher instrumentation cost. |
| Gas Chromatography (GC) | Analysis of Volatile Impurities or Derivatized Analyte | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for resolving volatile and semi-volatile compounds. | Not suitable for non-volatile and thermally labile compounds like boronic acids without derivatization.[13][14] |
| Karl Fischer Titration | Water Content Determination | Electrochemical titration based on a quantitative reaction of water with iodine and sulfur dioxide. | Gold standard for accurate water content measurement. | Specific to water; does not provide information on other impurities. |
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
RP-HPLC is the premier technique for assessing the purity and stability of this compound due to its high resolving power and quantitative precision. A well-developed stability-indicating HPLC method can separate the main component from process impurities and degradation products in a single run.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for moderately polar compounds. However, boronic acids possess a vacant p-orbital, making them susceptible to secondary interactions with residual silanol groups on standard silica-based columns, leading to poor peak shape and potential on-column degradation.[7] Therefore, a modern, end-capped C18 column with low silanol activity is critical.[7][15]
-
Mobile Phase: A buffered mobile phase is essential. Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[16] Controlling the pH with a buffer (e.g., phosphate or formate) ensures consistent ionization state, leading to reproducible retention times and sharp peaks. An acidic pH (e.g., pH 3) is often chosen to suppress the ionization of the boronic acid group, enhancing retention on a reverse-phase column.
-
Detector: UV detection is suitable as the phenyl ring in the molecule provides a strong chromophore. A detection wavelength around 225-245 nm is typically effective.[5][17]
Caption: Workflow for RP-HPLC analysis of this compound.
-
Chromatographic System:
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 50% B in 1 minute and re-equilibrate for 4 minutes.
-
Total Run Time: 20 minutes.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.
-
-
Validation Parameters (as per ICH Q2(R1)): [1]
-
Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.
-
Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL. Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the standard at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC excels at quantitation, NMR spectroscopy provides an unparalleled, definitive confirmation of the molecular structure. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.
-
¹H NMR: Confirms the presence and connectivity of all protons, including the ethyl group (triplet and quartet) and the aromatic protons (distinct splitting pattern).
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.[18]
-
¹¹B NMR: This is particularly useful for organoboron compounds.[9][19] Tricoordinate boronic acids typically show a broad signal in a characteristic chemical shift range (δ 28-33 ppm), providing direct evidence of the boronic acid moiety.[20]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and the exchangeable -B(OH)₂ protons are often visible.
-
Acquisition:
-
Acquire ¹H spectrum to confirm proton environments and splitting patterns.
-
Acquire ¹³C spectrum (often with proton decoupling) to confirm the carbon skeleton.
-
Acquire ¹¹B spectrum (with proton decoupling) to observe the characteristic boron signal.
-
-
Data Interpretation: Compare the obtained chemical shifts, integration values, and coupling constants with the expected structure and reference spectra.
Alternative & Complementary Methods
Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability.[13] They tend to dehydrate in the hot GC inlet to form boroxines (cyclic anhydrides), leading to complex and non-reproducible chromatograms.
Solution: Derivatization To make the analyte suitable for GC, a derivatization step is necessary to convert the polar -B(OH)₂ group into a more volatile and stable functional group.[14]
-
Mechanism: Reaction with a diol, such as pinacol or ethylene glycol, in the presence of a dehydrating agent can form a stable cyclic boronate ester.[21] Alternatively, reactions can form other volatile esters.[13]
-
Drawback: This adds complexity and potential sources of error to the analytical procedure. The derivatization reaction must be quantitative and reproducible. This method is typically reserved for specific applications where GC provides a significant advantage, such as interfacing with a specific detector or analyzing for volatile impurities that are not amenable to HPLC.
Caption: General workflow for the analysis of non-volatile compounds by GC using derivatization.[21]
Conclusion
For comprehensive quality control of this compound, a multi-faceted analytical approach is recommended.
-
RP-HPLC stands out as the most practical and robust method for routine purity testing, assay determination, and stability studies. Its validation according to ICH guidelines ensures data reliability for regulatory purposes.
-
NMR Spectroscopy is indispensable for initial structural confirmation and as an orthogonal identity test. ¹¹B NMR, in particular, offers direct evidence of the key functional group.
-
LC-MS is the tool of choice for identifying unknown impurities, especially at trace levels, which is crucial during process development and troubleshooting.
-
GC is a specialized technique that should only be considered after derivatization for specific applications where HPLC is unsuitable.
By combining these methods, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality and suitability for downstream synthetic applications, ultimately contributing to the efficiency and success of the overall development program.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. nbinno.com [nbinno.com]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.ucsf.edu [search.library.ucsf.edu]
- 10. sciex.com [sciex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 13. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 21. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds, a process for which its pioneers were awarded the Nobel Prize in Chemistry in 2010.[1] This palladium-catalyzed reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, the success of a Suzuki-Miyaura coupling is not guaranteed; it is highly dependent on the judicious selection of a catalyst system tailored to the specific substrates involved.
This guide provides an in-depth framework for benchmarking palladium catalysts for a particularly challenging substrate: 4-Chloro-2-ethoxycarbonylphenylboronic acid. This substrate presents a dual challenge: the relative inertness of the aryl chloride bond and potential steric hindrance from the ortho-ethoxycarbonyl group.[4][5] We will explore the fundamental mechanism, introduce a selection of modern catalysts, provide a detailed experimental protocol for their comparison, and offer insights into data interpretation and troubleshooting.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to making informed decisions about catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide.[8][9] This is often the rate-determining step, particularly with less reactive aryl chlorides.[9] The choice of ligand is critical here, as bulky, electron-rich ligands can promote this step.[10]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) center.[1] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] The base plays a multifaceted role, also influencing the formation of the active palladium complex and accelerating the final reductive elimination step.[11][13][14]
-
Reductive Elimination : The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product.[1][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Choosing the Contenders: A Survey of Palladium Catalysts
The challenge of coupling an aryl chloride requires moving beyond traditional catalysts like Pd(PPh₃)₄. Modern catalyst systems pair a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized, bulky, and electron-rich phosphine ligands.[15] These ligands stabilize the Pd(0) species and facilitate the difficult oxidative addition of the C-Cl bond.[1] For our target substrate, the following classes of ligands are prime candidates for benchmarking.
-
Buchwald-Type Biaryl Phosphine Ligands : This class of ligands, developed by Stephen Buchwald and his group, has revolutionized cross-coupling chemistry. They are characterized by a biaryl backbone that creates a bulky steric profile.
-
XPhos : A highly versatile and effective ligand for coupling aryl chlorides, known for its robustness.
-
SPhos : Confers exceptional activity, allowing for reactions at low catalyst loadings and even at room temperature for some aryl chlorides.[16]
-
HFTPhos : A newer generation ligand designed with a heptafluorotolyl group to electronically accelerate reductive elimination, particularly effective for forming sterically demanding biaryls.[17]
-
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They have shown remarkable efficiency in the coupling of aryl chlorides.[2][12]
-
PEPPSI™-Type Precatalysts : These "Palladium-Enhanced Precatalyst Preparation Stabilization and Initiation" complexes are air- and moisture-stable, offering excellent convenience and high activity.[1]
-
Experimental Design for Catalyst Benchmarking
To objectively compare catalyst performance, it is crucial to conduct a controlled screening experiment where only the catalyst system (ligand and/or palladium precursor) is varied.
General Reaction Setup & Materials
-
Reactants : this compound (as the limiting reagent), and a suitable aryl or heteroaryl bromide/iodide coupling partner.
-
Palladium Precursors : Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands : XPhos, SPhos, HFTPhos.
-
Precatalyst : --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr).
-
Base : Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are often effective choices.[1][11]
-
Solvent : Anhydrous 1,4-Dioxane or Toluene are common choices.[1][11][18]
Step-by-Step Catalyst Screening Protocol
This protocol outlines the procedure for one reaction. It should be repeated for each catalyst system being tested.
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to air.[19]
-
Solvent Addition : Add the anhydrous solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide.
-
Degassing : Degas the resulting suspension by bubbling the inert gas through the liquid for an additional 15-20 minutes.
-
Catalyst Addition : In a separate vial, quickly weigh the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv., 1 mol%) and the ligand (e.g., XPhos, 0.02 equiv., 2 mol%). Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas. If using a precatalyst like PEPPSI-IPr, add it directly (0.01 equiv., 1 mol%).
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring : Monitor the reaction's progress over time (e.g., at 1h, 4h, 8h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[20]
-
Purification & Analysis : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to determine the isolated yield.
Caption: A generalized experimental workflow for catalyst screening.
Data Interpretation: Quantifying Catalyst Performance
A successful comparison relies on quantifiable metrics. The primary metric is the isolated yield of the desired product. However, for a more nuanced comparison, especially when considering process efficiency and cost, the Turnover Number (TON) and Turnover Frequency (TOF) are essential.[21]
-
Turnover Number (TON) : Represents the number of moles of product formed per mole of catalyst used before it becomes inactive.[22][23] It is a measure of catalyst stability and overall efficiency.[21]
-
Formula : TON = (moles of product) / (moles of catalyst)[23]
-
-
Turnover Frequency (TOF) : Measures the rate of the reaction, defined as the number of turnovers per unit of time.[22][23] It reflects the intrinsic activity of the catalyst.[21]
Table 1: Hypothetical Performance Data for Catalyst Screening
| Catalyst System | Pd Precursor | Ligand/Precatalyst | Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) |
| 1 | Pd(OAc)₂ | XPhos | 92 | 8 | 92 | 11.5 |
| 2 | Pd₂(dba)₃ | SPhos | 95 | 6 | 95 | 15.8 |
| 3 | Pd(OAc)₂ | HFTPhos | 94 | 6 | 94 | 15.7 |
| 4 | - | PEPPSI-IPr | 88 | 12 | 88 | 7.3 |
| 5 | Pd(OAc)₂ | None | <5 | 24 | <5 | <0.2 |
Based on 1 mol% catalyst loading.
From this hypothetical data, the system with Pd₂(dba)₃ and SPhos (System 2) shows the highest yield and the best TOF, indicating it is the most active and efficient catalyst under these specific conditions. The control reaction without a ligand (System 5) confirms the critical role of the phosphine ligand in enabling the reaction.
Troubleshooting and Optimization
Even with advanced catalysts, challenges can arise. Low or no product yield is a common issue that requires systematic troubleshooting.[19]
-
Reagent Quality : Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture can lead to protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[1][19]
-
Catalyst Activity : If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃ directly.[19]
-
Inert Atmosphere : Inadequate degassing can lead to catalyst oxidation and deactivation. Ensure the reaction setup is scrupulously maintained under an inert atmosphere.[19]
-
Base or Solvent Effects : The choice of base and solvent can be critical.[18] If results are poor, screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, DMF, or aqueous mixtures).[1][11][18]
Conclusion
Benchmarking palladium catalysts is an essential exercise for developing robust and efficient Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like this compound. By systematically evaluating modern, highly active catalyst systems based on Buchwald-type ligands and N-heterocyclic carbenes, researchers can identify the optimal conditions to maximize yield and efficiency. A methodical approach, grounded in a solid understanding of the catalytic cycle and quantified by metrics such as TON and TOF, provides the clearest path to synthetic success.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 22. researchgate.net [researchgate.net]
- 23. Turnover number - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Base Selection in Suzuki Reactions with Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other conjugated systems.[1][2] While the palladium catalyst often receives the most attention, the choice of base is a critical parameter that can profoundly influence reaction efficiency, yield, and substrate scope. This is particularly true when dealing with the electronic diversity of substituted phenylboronic acids.
This guide provides an in-depth comparative analysis of commonly used bases in Suzuki-Miyaura reactions. Moving beyond a simple list of reagents, we will explore the causal relationships between base selection, the electronic nature of the boronic acid substituent, and the ultimate success of the coupling reaction. The insights and data presented herein are designed to empower you to make informed, rational decisions for optimizing your synthetic routes.
The Decisive Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base's most critical intervention occurs during the transmetalation step, which is often rate-limiting.[4][5] Its primary function is to activate the organoboron species, transforming the relatively unreactive boronic acid into a more nucleophilic "ate" complex (a boronate), which can then efficiently transfer its organic moiety to the palladium center.[6][7][8]
Two principal mechanistic pathways are proposed for this activation[6][8]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species. This negatively charged species is significantly more nucleophilic and readily engages in transmetalation with the Pd(II)-halide complex.
-
The Palladium-Hydroxide Pathway: In aqueous media, the base can exchange with the halide on the palladium complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group.
The operative pathway is often dependent on the specific base, solvent system, and substrates involved.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid for the crucial transmetalation step.
A Comparative Overview of Common Bases
The choice of base is vast, ranging from mild carbonates to strong hydroxides. Their performance is dictated by factors including basicity, solubility in the reaction medium, and the nature of the cation.[8]
| Base Category | Examples | Basicity | General Characteristics & Applications |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak/Moderate | The most common choice. Effective for a wide range of substrates. Cs₂CO₃ is highly soluble in organic solvents and often superior for challenging couplings due to the "cesium effect".[5][9] |
| Phosphates | K₃PO₄ | Moderate/Strong | A very effective and widely used base, particularly for coupling with aryl chlorides and sterically hindered substrates.[5][10] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Highly effective but their strong basicity can be incompatible with base-sensitive functional groups on the substrates, potentially leading to side reactions.[8] |
| Fluorides | KF, CsF | Weak | Fluoride ions are believed to play a unique role in activating the boronic acid. Often used in anhydrous conditions or for substrates with base-labile groups.[7] |
| Alkoxides | KOtBu, NaOtBu | Strong | Strong bases used for less reactive coupling partners, such as aryl chlorides.[1] |
| Organic Amines | Triethylamine (TEA), DIPEA | Weak | Generally less effective than inorganic bases for most Suzuki couplings, often resulting in lower yields.[5] Can be useful when substrate compatibility is a major concern. |
The Critical Interplay: Base Selection and Boronic Acid Electronics
The electronic properties of the substituent on the phenylboronic acid are a key determinant of its reactivity. The choice of base must be tailored accordingly to achieve optimal results.
Case Study 1: Coupling with Electron-Rich Phenylboronic Acids
Phenylboronic acids bearing electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, are generally more reactive in Suzuki couplings. The EDGs increase the nucleophilicity of the aryl group, which facilitates the transmetalation step.[4][11][12] For these substrates, milder bases are often sufficient to promote the reaction efficiently.
Illustrative Data: Coupling of 4-Methoxyphenylboronic Acid with 4-Bromotoluene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 8 | 97 |
| 4 | TEA | Toluene/H₂O | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific catalyst, ligand, and reaction conditions.[5][8]
As the data illustrates, standard inorganic bases like K₂CO₃ and K₃PO₄ provide excellent yields.[5] Cesium carbonate can offer a slight advantage, potentially reducing reaction times due to its high solubility and the beneficial "cesium effect".[9][13] In contrast, a weak organic base like triethylamine (TEA) is significantly less effective.[5]
Case Study 2: Coupling with Electron-Poor Phenylboronic Acids
Conversely, phenylboronic acids with electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), present a greater challenge.[4][11] These groups decrease the nucleophilicity of the aryl ring, making the transmetalation step more difficult. Consequently, the reaction often requires a stronger or more effective base to form the boronate complex and drive the catalytic cycle forward.
Illustrative Data: Coupling of 4-Nitrophenylboronic Acid with 4-Bromotoluene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 94 |
| 4 | NaOH | Toluene/H₂O | 100 | 18 | 85 |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific catalyst, ligand, and reaction conditions.[5][11]
For these less reactive boronic acids, the difference in base performance is more pronounced. While K₂CO₃ struggles, the stronger bases K₃PO₄ and NaOH provide significantly better results.[5][8] Once again, Cs₂CO₃ proves to be exceptionally effective, often emerging as the base of choice for difficult couplings involving deactivated substrates.[9][14][15]
Experimental Protocol: A Self-Validating System for Base Optimization
To determine the optimal base for a novel Suzuki-Miyaura coupling, a systematic screening process is essential. The following protocol provides a robust framework for this optimization.
Figure 2: A systematic workflow for the parallel screening and optimization of bases in a Suzuki-Miyaura reaction.
General Protocol for Base Screening
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide, substituted phenylboronic acid, and palladium catalyst to each reaction vial.
-
Base Addition: Add the designated base to each respective vial.
-
Solvent Addition: Add the degassed solvent to each vial. If using an aqueous system, add the degassed organic solvent followed by degassed water (e.g., a 4:1 or 10:1 ratio).
-
Degassing (if not in a glovebox): If not prepared in a glovebox, seal the vials and thoroughly degas the reaction mixtures by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[16]
-
Reaction: Place the vials in a preheated reaction block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of each reaction by purification (e.g., column chromatography) or quantitative analysis (e.g., ¹H NMR with a calibrated internal standard).
This parallel approach ensures that all variables other than the base are kept constant, providing a reliable comparison of their performance.
Conclusion
The selection of a base in the Suzuki-Miyaura reaction is not a trivial choice but a critical optimization parameter. There is no universal "best" base; the optimal choice is intrinsically linked to the electronic nature of the coupling partners.
-
For electron-rich phenylboronic acids , standard inorganic bases like K₂CO₃ and K₃PO₄ are typically robust and effective.
-
For electron-poor phenylboronic acids , stronger or more highly activating bases such as K₃PO₄ and, particularly, Cs₂CO₃ are often required to achieve high yields in reasonable time frames.
By understanding the mechanistic role of the base and its interplay with substrate electronics, and by employing a systematic screening protocol, researchers can unlock the full potential of this powerful C-C bond-forming reaction, accelerating progress in chemical synthesis and drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
A-Comparative-Guide-to-High-Yield-Synthesis-Methods-for-Substituted-Phenylboronic-Acids
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Introduction: The Indispensable Role of Phenylboronic Acids in Modern Chemistry
Substituted phenylboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, materials science, and medicinal chemistry.[1][2] Their prominence stems largely from their utility as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[3] The versatility of the boronic acid moiety, which can be transformed into a wide array of functional groups, further underscores its importance.[4] Consequently, the development of efficient, high-yield, and functional-group-tolerant methods for their synthesis is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of the most effective and widely adopted synthetic strategies, offering experimental insights and data to inform methodology selection.
Comparative Analysis of Synthetic Methodologies
The synthesis of substituted phenylboronic acids has evolved from classical organometallic approaches to sophisticated transition-metal-catalyzed reactions. Each method presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and reaction conditions.
Classical Approach: Borylation of Organometallic Reagents
One of the most established methods for preparing phenylboronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates.[1][5][6] This approach typically involves the formation of an arylmagnesium or aryllithium species from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent hydrolysis yields the desired boronic acid.[7]
Mechanism & Key Considerations:
The reaction proceeds via a nucleophilic attack of the organometallic reagent on the boron atom of the trialkyl borate, followed by acidic or aqueous workup to hydrolyze the resulting boronate ester.[7]
-
Grignard Reagents: The formation of Grignard reagents (R-MgX) from aryl halides and magnesium metal is a well-established process.[8][9] However, the presence of acidic protons or electrophilic functional groups in the starting aryl halide can be problematic, leading to side reactions and reduced yields.
-
Organolithium Reagents: Halogen-lithium exchange or direct lithiation offers an alternative for generating the nucleophilic aryl species. These reactions are often performed at very low temperatures to control reactivity and prevent unwanted side reactions.
Advantages:
-
Well-established and widely understood methodology.
-
Can be cost-effective for simple, non-functionalized phenylboronic acids.
Limitations:
-
Limited functional group tolerance; incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and many electrophilic groups (e.g., esters, ketones).[10]
-
Requires strictly anhydrous conditions.[9]
-
The use of highly reactive organometallic reagents can pose safety challenges.[11]
Miyaura Borylation: Palladium-Catalyzed Cross-Coupling
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), has become a cornerstone for the synthesis of arylboronic esters.[6][10][12][13][14] These esters can then be hydrolyzed to the corresponding boronic acids if desired.
Mechanism & Key Considerations:
The catalytic cycle, analogous to the Suzuki-Miyaura coupling, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronic ester and regenerate the active catalyst.[10][14]
-
Catalyst System: A variety of palladium catalysts and ligands can be employed, with PdCl2(dppf) and Pd(OAc)2/phosphine ligand combinations being common.[15]
-
Base: A base, typically potassium acetate (KOAc) or potassium phenoxide (KOPh), is crucial for the reaction's success.[10][12]
-
Boron Source: While B2pin2 is widely used, other diboron reagents and pinacolborane (HBpin) can also be employed.[12]
Advantages:
-
Excellent functional group tolerance, accommodating a wide range of substituents.[10][12]
-
Milder reaction conditions compared to organometallic methods.[10]
-
High yields are often achievable for a broad scope of substrates.[15]
Limitations:
-
The cost of palladium catalysts and diboron reagents can be a consideration, especially for large-scale synthesis.[1]
-
Residual palladium in the final product can be a concern in pharmaceutical applications.
Iridium-Catalyzed C-H Borylation: A Paradigm Shift in Synthesis
Iridium-catalyzed C-H borylation represents a significant advancement, enabling the direct conversion of aromatic C-H bonds to C-B bonds.[16][17] This method obviates the need for pre-functionalized starting materials like aryl halides, offering a more atom-economical route to substituted phenylboronic esters.[1]
Mechanism & Key Considerations:
The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)OMe]2, in conjunction with a bipyridine ligand like 4,4'-di-tert-butylbipyridine (dtbpy).[16][17] The catalytic cycle is proposed to involve an Ir(III)/Ir(V) pathway.[18]
-
Regioselectivity: The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group typically being introduced at the least hindered position.[17][19]
-
One-Pot Procedures: This method is amenable to one-pot procedures where the initially formed boronic ester is directly converted to the more reactive boronic acid or trifluoroborate salt.[5][20]
Advantages:
-
Direct functionalization of unactivated C-H bonds, enhancing synthetic efficiency.[16]
-
Excellent functional group tolerance.
-
Predictable regioselectivity based on sterics.[19]
Limitations:
-
The cost of the iridium catalyst can be high.
-
Controlling regioselectivity in the presence of multiple, sterically similar C-H bonds can be challenging.
Lithiation-Borylation Sequences
For specific substitution patterns, particularly ortho-substituted phenylboronic acids, directed ortho-lithiation followed by borylation with a trialkyl borate is a powerful strategy.[20] This method relies on a directing group (e.g., -OMe, -CONR2) to position the deprotonation at the adjacent carbon atom. More advanced lithiation-borylation methodologies allow for the iterative, stereocontrolled synthesis of complex molecules.[21][22]
Advantages:
-
Excellent regiocontrol for the synthesis of ortho-substituted derivatives.[20]
-
Can be highly stereoselective in certain applications.[21]
Limitations:
-
Requires a suitable directing group on the aromatic ring.
-
The use of strong bases like organolithium reagents necessitates low temperatures and strict exclusion of moisture.
Performance Comparison: A Data-Driven Overview
| Method | Typical Yields | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Grignard/Organolithium | Moderate to High | Poor | Cost-effective for simple substrates. | Harsh conditions, poor functional group tolerance.[10] |
| Miyaura Borylation | High to Excellent | Excellent | Broad substrate scope, mild conditions.[10] | Catalyst and reagent cost.[1] |
| Iridium C-H Borylation | Good to Excellent | Excellent | Atom economical, direct C-H functionalization.[1] | Catalyst cost, steric control of regioselectivity.[19] |
| Lithiation-Borylation | Good to High | Moderate | Excellent regiocontrol for ortho-substitution.[20] | Requires directing group, cryogenic conditions. |
Experimental Protocols
General Protocol for Miyaura Borylation
A representative procedure for the synthesis of a substituted phenylboronic ester via Miyaura borylation is as follows:
-
To an oven-dried flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl2(dppf), 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane or toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
General Protocol for Iridium-Catalyzed C-H Borylation
A general procedure for the direct borylation of an arene is as follows:
-
In a glovebox, combine the arene (1.0 mmol), bis(pinacolato)diboron (0.55 mmol), [Ir(COD)OMe]2 (1.5 mol%), and 4,4'-di-tert-butylbipyridine (3.0 mol%).
-
Add a suitable solvent (e.g., THF or hexane, 2 mL).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-100 °C) for the required time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
The resulting crude arylboronic ester can often be used directly in subsequent reactions or purified by chromatography.
-
For conversion to the boronic acid, the crude ester can be subjected to oxidative cleavage with NaIO4 or hydrolysis.[20] For conversion to the trifluoroborate salt, treatment with KHF2 is effective.[5]
Visualizing the Synthetic Workflows
Caption: Workflow for Miyaura Borylation.
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Conclusion and Future Outlook
The synthesis of substituted phenylboronic acids has been revolutionized by the advent of modern catalytic methods. While classical organometallic routes remain viable for certain applications, the superior functional group tolerance and milder conditions of Miyaura borylation have established it as a workhorse in synthetic chemistry. The continued development of C-H borylation techniques promises even more efficient and sustainable pathways to these valuable compounds, further expanding the horizons of chemical synthesis. The choice of method will ultimately depend on the specific substrate, desired substitution pattern, scale of the reaction, and cost considerations.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U-M Library Search [search.lib.umich.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Borylation - Wikipedia [en.wikipedia.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. scispace.com [scispace.com]
A Comparative Guide to Green Chemistry Approaches for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, a Nobel Prize-winning method for the formation of carbon-carbon bonds that is integral to the production of pharmaceuticals, fine chemicals, and advanced materials.[1][2] However, the classical protocols, while effective, often rely on volatile organic solvents, expensive and toxic phosphine ligands, and homogeneous palladium catalysts that are difficult to recover.[3][4] This guide provides an in-depth comparison of green chemistry alternatives that address these challenges, offering researchers and drug development professionals a pathway to more sustainable, efficient, and cost-effective syntheses.
The Conventional Approach: A Benchmark for Improvement
Traditionally, a Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[1][5] Key components typically include:
-
Catalyst: A homogeneous palladium(0) source, often stabilized by phosphine ligands (e.g., Pd(PPh₃)₄).
-
Solvent: Anhydrous, and often toxic, organic solvents such as toluene, dioxane, or DMF.
-
Base: An inorganic base like potassium carbonate or cesium carbonate.
-
Conditions: Elevated temperatures under an inert atmosphere.
While this system is robust, its environmental footprint is significant. The drive towards sustainability has catalyzed innovation across every component of this reaction, leading to greener, more efficient alternatives.
Pillar 1: The Solvent Revolution - Moving Beyond VOCs
The choice of solvent is a primary determinant of a reaction's environmental impact. Green chemistry prioritizes the reduction or replacement of hazardous solvents.
Water: The Ultimate Green Solvent
Water is the most desirable solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost.[6] Its use in Suzuki-Miyaura reactions has been extensively explored, demonstrating high efficacy, particularly when coupled with highly active catalysts.[7][8]
-
Expertise & Experience: The primary challenge of using water is the poor solubility of many organic substrates. This can be overcome by using water-soluble substrates, employing co-solvents like ethanol, or by utilizing phase-transfer agents such as tetrabutylammonium bromide (TBAB).[6][9] In many cases, reactions in aqueous media proceed efficiently at room temperature, offering significant energy savings.[8][10]
Alternative Green Solvents
When water is not a viable option, a range of more environmentally friendly organic solvents have been identified as effective replacements for traditional choices.[11]
-
Trustworthiness: Solvents are ranked based on safety, health, and environmental (SHE) criteria. Bio-derived solvents like 2-methyltetrahydrofuran (2-Me-THF) and cyclopentyl methyl ether (CPME), as well as carbonate solvents, have emerged as excellent alternatives.[12][13] A comparative study on the Suzuki-Miyaura coupling of amides identified iso-propyl acetate (i-PrOAc) as a highly recommended green solvent, with others like MTBE and p-cymene also proving effective.[11]
Comparative Data: Solvent Performance
| Solvent System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) | References |
| Toluene/Dioxane | 80-110 °C, Inert atm. | High substrate solubility | Toxic, flammable, high energy use | 80-98 | [1] |
| Water | Room Temp - 100 °C, Air | Non-toxic, non-flammable, cheap | Poor solubility for nonpolar substrates | 85-99 | [7][8][10] |
| Ethanol/Water | 80 °C, Air | Improved solubility, green | Flammable co-solvent | 90-97 | [3][14] |
| 2-Me-THF | 60-80 °C, Air | Bio-derived, good solubility | More expensive than water | 85-95 | [12][13] |
| i-PrOAc | 80-100 °C, Air | Environmentally friendly, effective | Requires elevated temperatures | 70-95 | [11] |
Pillar 2: Advanced Catalytic Systems for a Circular Economy
The catalyst is the heart of the Suzuki-Miyaura reaction. Green innovations focus on reducing reliance on precious palladium, eliminating toxic ligands, and ensuring the catalyst can be reused.
Heterogeneous Catalysis: Design for Recovery
Immobilizing the palladium catalyst on a solid support is a cornerstone of green Suzuki-Miyaura reactions. This heterogenization simplifies catalyst separation (often by simple filtration) and allows for its recovery and reuse over multiple cycles, which is both economically and environmentally beneficial.[15][16]
-
Palladium on Carbon (Pd/C): A widely used, commercially available, and robust heterogeneous catalyst that performs well in aqueous media, often without the need for additional ligands.[10][17]
-
Polymer-Supported Catalysts: Anchoring palladium to polymers like polyvinylpyridine or chitosan creates stable, recyclable catalysts with high efficiency.[18][19]
-
Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for effortless catalyst recovery using an external magnet, representing a highly practical approach for industrial applications.[15]
Ligand-Free Approaches
Phosphine ligands, common in homogeneous catalysis, are often toxic, air-sensitive, and expensive. Ligand-free systems are a significant green advancement.[5][20]
-
Expertise & Experience: Ligand-free conditions are often enabled by using highly active palladium nanoparticle catalysts or specific heterogeneous supports that stabilize the palladium species.[3][21] These reactions can frequently be run at room temperature in aqueous media, yielding excellent results.[10][20]
Earth-Abundant Metal Catalysis
To mitigate the cost and environmental concerns associated with palladium, research into catalysts based on more earth-abundant metals like nickel is gaining traction.[12] Nickel catalysts have proven effective for coupling a wide range of substrates, including challenging phenol derivatives, in green solvents.[14][22]
Comparative Data: Catalytic System Performance
| Catalyst System | Key Features | Catalyst Loading (mol%) | Reusability (Cycles) | Typical Solvents | References |
| Homogeneous Pd(PPh₃)₄ | High activity, ligand-based | 1-5 | Not reusable | Toluene, Dioxane | [1] |
| Heterogeneous Pd/C | Ligand-free, recyclable | 0.5-2 | 5+ | Water, EtOH/Water | [10] |
| Magnetic Pd-Fe₃O₄ NPs | Easy magnetic separation | 0.1-0.5 | 4-6 | Water, Green Solvents | [15] |
| Ligand-Free Pd/Fe₂O₃ | Very low loading, RT | 0.02 | N/A | Aqueous Ethanol | [3][20] |
| Heterogeneous Ni-SiO₂ | Earth-abundant metal | 0.1-1 | 5+ | 2-Me-THF | [22] |
Pillar 3: Energy-Efficient Methodologies
Reducing energy consumption is a key principle of green chemistry. Alternative energy sources can dramatically accelerate reactions, leading to shorter cycle times and lower energy input compared to conventional heating.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid, uniform heating of the reaction mixture, often leading to a drastic reduction in reaction times from hours to minutes.[23][24] This efficiency can also lead to cleaner reactions with fewer byproducts.[9][25]
Ultrasound-Assisted Synthesis (Sonochemistry)
The application of high-frequency ultrasound induces acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hot spots and intense micro-turbulence, which significantly enhances mass transfer and accelerates reaction rates, particularly in heterogeneous systems.[26][27][28]
Comparative Data: Energy Sources
| Energy Source | Typical Reaction Time | Advantages | Best Suited For | References |
| Conventional Heating | 2 - 24 hours | Simple setup | Standard batch synthesis | [1] |
| Microwave Irradiation | 5 - 40 minutes | Rapid, uniform heating; higher yields | High-throughput synthesis, rapid optimization | [9][23][24] |
| Ultrasonic Irradiation | 15 - 60 minutes | Enhances heterogeneous reactions | Reactions with solid-supported catalysts, biphasic systems | [29][26][30] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence.
Caption: General Catalytic Cycle of Suzuki-Miyaura Reaction
Green Suzuki-Miyaura Workflow
A typical workflow for a green Suzuki reaction emphasizes sustainability from start to finish.
Caption: Workflow for a Green Suzuki-Miyaura Reaction
Featured Experimental Protocols
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol is adapted from methodologies employing heterogeneous Pd/C in aqueous media, demonstrating a simple, efficient, and green procedure.[10][17]
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Palladium on carbon (10% Pd, ~10 mg, ~0.01 mmol Pd)
-
Deionized Water (5 mL)
-
Ethanol (2 mL, optional, to aid solubility)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (5 mL) and ethanol (2 mL).
-
Add the 10% Pd/C catalyst (~1 mol%).
-
Stir the mixture vigorously at room temperature. The reaction is open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain 4-methylbiphenyl as a white solid.
Trustworthiness: This self-validating system allows for easy separation of the solid catalyst, confirming its heterogeneous nature. The reusability can be verified by washing the recovered catalyst with water and ethyl acetate, drying it, and using it in a subsequent reaction with minimal loss of activity.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
This protocol demonstrates the rapid synthesis of biaryl compounds using microwave energy, adapted from various reported procedures.[9][25]
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-bromoanisole (187 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol)
-
Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol)
-
Deionized Water (4 mL)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), Pd(OAc)₂ (1 mol%), and TBAB (1.0 mmol).
-
Add 4 mL of deionized water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 10 minutes with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 4-methoxybiphenyl.
Expertise & Experience: The use of TBAB acts as a phase-transfer catalyst, facilitating the interaction between the organic substrates and the aqueous phase, which is crucial for efficiency. Microwave heating provides rapid and controlled energy input, enabling the reaction to complete in minutes instead of hours.
Conclusion
The evolution of the Suzuki-Miyaura reaction is a testament to the power of green chemistry principles in transforming a cornerstone of organic synthesis into a more sustainable practice. By judiciously selecting greener solvents, employing recoverable and reusable heterogeneous catalysts, and utilizing energy-efficient technologies like microwave and ultrasound, chemists can significantly reduce waste, minimize hazards, and improve the overall efficiency of C-C bond formation. The synergistic combination of these approaches—such as a recyclable, ligand-free catalyst in water under microwave irradiation—points the way to a future where powerful chemical transformations can be conducted in an economically viable and environmentally responsible manner.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. Suzuki–Miyaura reaction by heterogeneously supported Pd in water: recent studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. research-collection.ethz.ch [research-collection.ethz.ch]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. hielscher.com [hielscher.com]
- 27. Ultrasound-Assisted Hydrazine Reduction Method for the Preparation of Nickel Nanoparticles, Physicochemical Characterization and Catalytic Application in Suzuki-Miyaura Cross-Coupling Reaction [mdpi.com]
- 28. Ultrasonication accelerates the Suzuki Coupling Reaction | Laboratory Talk [laboratorytalk.com]
- 29. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Scalability of Suzuki Coupling Reactions: Featuring 4-Chloro-2-ethoxycarbonylphenylboronic acid
For professionals in pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its scalability, however, is not always straightforward and is highly dependent on the nature of the coupling partners.[2] This guide provides an in-depth analysis of the challenges and strategies for scaling up Suzuki reactions involving 4-Chloro-2-ethoxycarbonylphenylboronic acid, a substrate whose steric and electronic properties demand careful consideration for successful industrial application. We will compare various methodologies, catalysts, and reagents, supported by experimental logic, to provide a practical framework for researchers and process chemists.
The Suzuki-Miyaura Catalytic Cycle: A Scalability Perspective
The efficiency of a Suzuki-Miyaura coupling on a large scale is governed by the kinetics and stability of each step in its catalytic cycle. Understanding these steps is crucial to diagnosing and solving scalability issues like stalled reactions or impurity formation.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]
The base is a critical component, playing a pivotal role in the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[4][5] The choice and strength of the base can dramatically influence the reaction rate and the stability of sensitive substrates.[4]
Focus: this compound
The structure of this compound presents a classic case of a "challenging" substrate for several reasons:
-
Steric Hindrance: The ortho-ethoxycarbonyl group significantly encumbers the boron center. This steric bulk can dramatically slow down the transmetalation step, which is often the rate-limiting step in Suzuki couplings.[6] Low yields are a common issue when using ortho-disubstituted arylboronic acids with traditional catalyst systems.[6]
-
Electronic Effects: The ethoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group being transferred. This electronic deficit further impedes the transmetalation process.
-
Base Sensitivity: The ester functionality is susceptible to hydrolysis under strongly basic conditions, especially at the elevated temperatures often required to drive sterically hindered couplings to completion. This necessitates a careful selection of the base to avoid product degradation.
These combined factors mean that standard Suzuki-Miyaura conditions often fail or provide poor yields, making scalability a significant process development challenge.[7]
Comparative Analysis: Strategies for Scalable Success
To overcome the challenges posed by sterically hindered and electronically deactivated substrates like this compound, a systematic optimization of reaction parameters is essential.
Catalyst and Ligand Selection: The Power of Modern Systems
For demanding electrophiles and nucleophiles, the choice of ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ may suffice for simple couplings, they are often ineffective for sterically hindered substrates. Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, are designed to accelerate both the oxidative addition and reductive elimination steps and to stabilize the catalytic species, leading to higher turnover numbers and yields.[8][9]
| Catalyst System | Ligand Type | Key Advantages for Hindered Substrates | Typical Catalyst Loading | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, but often requires high temperatures and catalyst loadings. | 2-5 mol% | [10] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Highly active, promotes fast reductive elimination. | 0.1-2 mol% | [1] |
| XPhos Pd G3/G4 | Buchwald Ligand | Excellent for aryl chlorides; high stability and activity. Proven effective for challenging couplings. | 0.05-1 mol% | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Fu Ligand | Effective for couplings of aryl chlorides, even at room temperature in some cases. | 1-3 mol% | [6] |
For this compound, a catalyst system like XPhos Pd G4 is highly recommended. Its inherent activity and stability can overcome the steric and electronic barriers, enabling the reaction to proceed at lower temperatures and with lower catalyst loadings, which is economically and environmentally advantageous at scale.[9]
Base and Solvent Selection: A Delicate Balance
The choice of base is critical to activate the boronic acid without causing ester hydrolysis. While strong bases like NaOH or KOH are often used, they are incompatible with our substrate. Inorganic bases like carbonates and phosphates offer a better compromise.[4]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, but may require higher temperatures.[4]
-
Potassium Phosphate (K₃PO₄): Often more effective than carbonates for hindered substrates, allowing for lower reaction temperatures.[4][11]
-
Cesium Carbonate (Cs₂CO₃): Highly effective due to its high solubility in organic solvents, but its cost can be prohibitive for large-scale manufacturing.
A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O , is typically employed.[1] The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst, creating an efficient reaction environment. For scaling up, controlling the mixing in these biphasic systems is crucial to ensure consistent reaction rates.[2]
Alternative Boron Reagents: Enhancing Stability and Reproducibility
For large-scale operations, the handling and stability of reagents are paramount. Boronic acids can dehydrate to form boroxines, which are less reactive.[12] This can lead to batch-to-batch variability. Using more stable boron reagents can significantly improve process robustness.[13]
-
Pinacol Boronate Esters (Bpin): These are crystalline, stable solids that are less prone to decomposition than boronic acids. They can be purified by chromatography and are handled easily at scale.[14] While sometimes slightly less reactive, modern catalysts can readily activate them.
-
Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often show excellent reactivity. They release the boronic acid in situ under the reaction conditions.
The conversion of this compound to its corresponding pinacol ester is a worthwhile consideration for a manufacturing campaign to ensure process consistency.
Experimental Protocols for Scalable Suzuki Coupling
The following protocols provide a starting point for optimization. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation, a critical factor for success at any scale.[3]
Protocol 1: Optimized Conditions for this compound
This protocol utilizes a modern catalyst system designed for challenging substrates.
Methodology:
-
Reactor Setup: To a flame-dried, multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the reactor and evacuate and backfill with nitrogen three times to ensure a completely inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the XPhos Pd G4 catalyst (0.5-1.0 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via cannula.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by HPLC or TLC until consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Protocol 2: Alternative using a Boronate Ester
This protocol is recommended for large-scale manufacturing to improve robustness.
Methodology:
-
Reactor Setup: Follow Step 1 from Protocol 1, but use the 4-Chloro-2-ethoxycarbonylphenylboronate pinacol ester (1.2 equiv) instead of the boronic acid.
-
Inerting: Follow Step 2 from Protocol 1.
-
Catalyst and Solvent Addition: Follow Step 3 from Protocol 1.
-
Reaction: Heat the mixture to 90-110 °C. Boronate esters may require slightly higher temperatures to achieve comparable reaction rates. Monitor progress.
-
Work-up and Purification: Follow Steps 5 and 6 from Protocol 1.
Key Scale-Up Considerations
Transitioning from a lab-scale procedure to a multi-kilogram manufacturing process introduces new challenges.[2]
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly at scale. Efficient stirring and jacketed reactor systems are essential to maintain uniform temperature and prevent the formation of hot spots, which can lead to side reactions.[3]
-
Oxygen Sensitivity: Maintaining an inert atmosphere is even more critical in large reactors.[3] Rigorous procedures for de-gassing solvents and purging reactor headspace are non-negotiable. Even trace amounts of oxygen can lead to catalyst decomposition and reaction failure.[7]
-
Reagent Charging Sequence: The order of addition can be critical. In some cases, pre-mixing the palladium source and ligand before adding the base and substrates can be beneficial.[7]
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in active pharmaceutical ingredients (APIs). Specialized scavengers (e.g., silica-based thiols, activated carbon) are often required during work-up to reduce palladium levels to acceptable limits (typically <10 ppm).
Conclusion
Successfully scaling Suzuki-Miyaura coupling reactions with challenging substrates like this compound is a multifaceted challenge that hinges on a rational, data-driven approach to process optimization. While its steric and electronic properties present significant hurdles, these can be overcome through the judicious selection of modern, highly active catalyst systems, a compatible base that preserves functionality, and robust solvent systems. For ultimate process reliability and reproducibility at an industrial scale, converting the boronic acid to a more stable boronate ester is a highly recommended strategy. By understanding the underlying mechanistic principles and anticipating scale-up pitfalls, researchers and drug development professionals can confidently and efficiently advance complex molecules from the laboratory to manufacturing.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-ethoxycarbonylphenylboronic Acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 4-Chloro-2-ethoxycarbonylphenylboronic acid is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific best practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The causality behind these rigorous protocols is rooted in the inherent reactivity and potential hazards of boronic acids and their derivatives. While immensely useful in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, their disposal requires careful consideration to prevent unintended reactions and environmental contamination.[1][2]
Hazard Assessment and Immediate Safety Precautions
Key Hazards:
-
Skin and Eye Irritation: Boronic acid derivatives are frequently classified as irritants that can cause serious eye irritation and skin irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust from the solid compound may lead to respiratory tract irritation.[3][4]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Mandatory to protect against accidental splashes or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Gloves should be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1][6] |
| Protective Clothing | Laboratory coat or chemical-resistant apron. | Protects against skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the solid form outside of a fume hood or if there is a risk of aerosolization.[1] |
All operations involving this compound, including weighing and preparing for disposal, should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6] An emergency eyewash station and safety shower must be readily accessible.[1][4]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][6] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system or in regular trash.[1][7]
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.[7][8]
-
Action: Collect waste containing this compound in a dedicated waste stream.
-
Causality: Boronic acids are incompatible with strong oxidizing agents, acids, and bases.[9][10] Mixing them with other waste streams, such as those containing bleach or strong acids, could lead to hazardous chemical reactions.[7] Always consult your institution's Environmental Health and Safety (EHS) department before mixing any chemical waste streams.[8][9]
The physical state of the waste dictates the collection method.
-
Solid Waste:
-
Collect unadulterated this compound powder and contaminated solid materials (e.g., weighing papers, contaminated gloves, absorbent pads from spill cleanup) in a designated, sealable container.[6]
-
-
Liquid Waste:
Container Specifications:
-
Material: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Condition: The container must have a secure, tightly fitting lid and be in good condition, free from leaks or cracks.[9] Keep the container closed at all times except when adding waste.[11]
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][6]
-
Causality: This area should be away from incompatible materials.[9] Secondary containment (e.g., a larger, chemically resistant tub) is recommended for liquid waste containers to contain potential leaks.[11]
The final disposal of hazardous waste must be handled by professionals.
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Trustworthiness: Do not attempt to neutralize or treat the chemical waste yourself unless you have a specific, EHS-approved protocol.[9] Professional disposal facilities have the equipment and expertise to handle hazardous chemicals safely and in compliance with all local, state, and federal regulations.[7]
Below is a diagram illustrating the decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.[1]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]
-
Assess: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding.
-
Containment:
-
For Solid Spills: Gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
For Liquid Spills: Absorb the spill with an inert material, such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents. Place the absorbed material into a sealed, labeled hazardous waste container.[1]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[1]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[6]
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[6]
-
Collect Rinseate: The first rinseate, and potentially subsequent ones depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[6]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of according to your facility's guidelines for regular laboratory glassware or plastic recycling.[6]
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. ehso.emory.edu [ehso.emory.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-ethoxycarbonylphenylboronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Chloro-2-ethoxycarbonylphenylboronic acid. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Profile of this compound
This compound is an irritant that can cause skin and serious eye irritation, as well as potential respiratory irritation. While specific toxicological data for this compound is limited, its structural class, arylboronic acids, can present certain hazards. Some arylboronic acids have been found to be weakly mutagenic in microbial assays, warranting careful handling to minimize exposure[1]. Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.
Key Hazards:
-
Skin Irritation: Direct contact can cause redness and discomfort.
-
Serious Eye Irritation: Contact with eyes can lead to significant damage.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is imperative to consider the hierarchy of controls, which prioritizes more effective, systemic safety measures. PPE is considered the last line of defense[2].
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, especially handling the powder, should be conducted in a certified chemical fume hood to minimize inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3]
-
-
Administrative Controls: These are changes to work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this chemical.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound, in compliance with OSHA's Hazard Communication Standard.[3]
-
-
Personal Protective Equipment (PPE): When exposure is still possible after implementing other controls, PPE is essential.
Personal Protective Equipment (PPE): Your Final Layer of Protection
The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.[4]
-
Chemical Splash Goggles: When there is a risk of splashing, such as when preparing solutions, chemical splash goggles that provide a complete seal around the eyes should be worn.[5]
-
Face Shield: For procedures with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][5]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement to protect clothing and skin from minor splashes and spills.[5]
-
Chemical-Resistant Apron: When handling larger quantities or during tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Gloves:
-
Material: Nitrile gloves are generally recommended for incidental contact with boronic acids.[4][5] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves.
-
Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves immediately if they become contaminated and wash your hands thoroughly.
-
-
General Use: For small quantities handled exclusively within a chemical fume hood, respiratory protection is typically not required.
-
Risk of Aerosolization: If there is a potential for generating dust outside of a fume hood, such as during a large spill, a NIOSH-approved respirator is necessary. The type of respirator will depend on the potential concentration of the airborne particles. For cleaning up powdered spills, a half- or full-face air-purifying respirator with HEPA cartridges, or a Powered Air Purifying Respirator (PAPR), may be required.[6][7]
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Not required if in a fume hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Running Reactions | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Large Volume Transfers | Face Shield & Safety Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat & Chemical-Resistant Apron | Not required if in a fume hood |
| Cleaning Spills | Safety Goggles | Heavy-Duty Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with HEPA filter |
Operational Plan: From Receipt to Use
A structured operational plan ensures safety at every stage of handling this compound.
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during this process.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards, in accordance with OSHA's Hazard Communication Standard.[3]
-
Storage:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing: Weigh the solid compound in a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
General Practices:
-
Avoid creating dust.[8]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to emergencies is critical.
For a small spill of powdered this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: This should include a lab coat, safety goggles, double nitrile gloves, and a NIOSH-approved respirator if there is a risk of airborne dust.[6][7]
-
Contain the Spill: Cover the spill with wet absorbent material to prevent the powder from becoming airborne.[6][7]
-
Clean the Area: Once the powder is wetted, use absorbent pads to clean the area from the outside in.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials must be collected, double-bagged, and disposed of as hazardous waste.[12][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Do not mix with other incompatible waste streams.[14]
-
Container Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.
-
Solid Waste: This includes contaminated gloves, bench paper, and other disposable materials. Place these in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[14][15][16] This typically involves arranging for pickup by a certified hazardous waste disposal company.
By adhering to these comprehensive guidelines, you can create a robust safety culture and minimize the risks associated with handling this compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. ipgsf.com [ipgsf.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. laballey.com [laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. westlab.com [westlab.com]
- 13. acs.org [acs.org]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. axonator.com [axonator.com]
- 16. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
